molecular formula C30H58N2O9 B193682 Desosaminylazithromycin CAS No. 117693-41-1

Desosaminylazithromycin

Numéro de catalogue: B193682
Numéro CAS: 117693-41-1
Poids moléculaire: 590.8 g/mol
Clé InChI: PXDYILJJHOVNLO-NZMWSZMZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azithromycin Impurity J is a metabolite of the semi-synthetic macrolide antibiotic Azithromycin.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDYILJJHOVNLO-NZMWSZMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117693-41-1
Record name Desosaminylazithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117693411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESOSAMINYLAZITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4730HW9T7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Landscape of Desosaminylazithromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desosaminylazithromycin, also known as Azithromycin (B1666446) Impurity J, is a significant derivative and metabolite of the widely used macrolide antibiotic, Azithromycin.[1] Its structure is characterized by the absence of the cladinose (B132029) sugar moiety from the macrolide ring of Azithromycin. This alteration provides a unique opportunity to study the structure-activity relationships of Azithromycin and its analogues. This technical guide provides an in-depth overview of the chemical structure, synthesis, and analytical characterization of this compound, intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is an azalide, a subclass of macrolide antibiotics, featuring a 15-membered macrocyclic lactone ring.[1] The key structural difference from its parent compound, Azithromycin, is the hydrolytic cleavage of the L-cladinose sugar. The desosamine (B1220255) sugar, a 3-(dimethylamino)-3,4,6-trideoxyhexose, remains attached to the macrolide ring and is crucial for the compound's biological activity.[1]

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C30H58N2O9--INVALID-LINK--
Molecular Weight 590.79 g/mol --INVALID-LINK--
CAS Number 117693-41-1--INVALID-LINK--
Appearance Pale Green Solid--INVALID-LINK--
Melting Point 137-140 °C--INVALID-LINK--
Solubility Soluble in Chloroform and Methanol (B129727) (Slightly)--INVALID-LINK--
pKa (Predicted) 13.29 ± 0.70--INVALID-LINK--

Synthesis of this compound

The primary method for the synthesis of this compound is through the controlled acid hydrolysis of Azithromycin. This process selectively cleaves the cladinose sugar from the macrolide ring.

Experimental Protocol: Synthesis of 3-O-descladinosyl-3-OH azithromycin

This protocol is adapted from a published procedure.

Materials:

Procedure:

  • Dissolve Azithromycin (20.000 g, 26.7 mmol) in ethanol (35 mL).

  • Slowly add 1 M hydrochloric acid to the reaction mixture.

  • Stir the reaction mixture for 1 hour at 40 °C.

  • Adjust the pH of the solution to 10 with ammonia solution.

  • Extract the product with dichloromethane.

  • Wash the organic phase with water and then with brine.

  • Dry the organic phase to afford 3-O-descladinosyl-3-OH azithromycin as a white solid (Yield: 15.500 g, 26.2 mmol, 98.1%).

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for confirming the molecular formula of synthesized this compound.

  • HRMS (ESI) (M + H)+ m/z: 591.4194 (Calculated for C30H59N2O9+: 591.4215)

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of this compound, often in the context of impurity profiling of Azithromycin.

Experimental Protocol: HPLC Method for the Determination of Azithromycin and its Impurities

The following is a general HPLC method that can be adapted for the quantitative analysis of this compound (Impurity J).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm packing)[2][3]

  • Mobile Phase: A gradient of A and B, where A is an aqueous buffer (e.g., anhydrous dibasic sodium phosphate) and B is a mixture of organic solvents (e.g., methanol and acetonitrile).[2][3]

  • Detection: UV at 210 nm[2][3]

  • Column Temperature: 55 °C[3]

  • Flow Rate: 0.9 mL/min[3]

Note: The specific gradient conditions and buffer pH may need to be optimized for the best separation and quantification of this compound.

Biological Activity

This compound, like its parent compound Azithromycin, is expected to exhibit antibacterial activity by inhibiting bacterial protein synthesis. The desosamine sugar is known to be essential for binding to the bacterial ribosome. However, the absence of the cladinose sugar may impact the overall potency and spectrum of activity. Some research suggests that as a degradation product, it may have reduced antibacterial activity compared to Azithromycin.[1] Further comparative studies are needed to fully elucidate the specific antibacterial profile of this compound.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and processes described in this guide.

Azithromycin Azithromycin Hydrolysis Hydrolysis Azithromycin->Hydrolysis Acid-catalyzed This compound This compound Hydrolysis->this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_activity Biological Evaluation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification HRMS HRMS Analysis Purification->HRMS NMR NMR Spectroscopy Purification->NMR HPLC HPLC Analysis Purification->HPLC Biological_Activity Antibacterial Activity Testing Purification->Biological_Activity

References

An In-depth Technical Guide to Desosaminylazithromycin: Discovery, Origin, and Core Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desosaminylazithromycin is a significant derivative of the widely-used macrolide antibiotic, azithromycin (B1666446).[1] It is classified as an azalide, characterized by a 15-membered macrocyclic lactone ring.[1] This technical guide provides a comprehensive overview of the discovery, origin, chemical properties, and analytical methodologies related to this compound. Its primary role in pharmaceutical sciences is not as a therapeutic agent but as a critical reference standard for the quality control of azithromycin, where it is recognized as a key impurity.[1]

Discovery and Origin

The discovery of this compound is intrinsically linked to the development and analysis of azithromycin. It is not a compound that was sought out for its therapeutic properties but was rather identified as a degradation product and process impurity during the synthesis and stability testing of azithromycin.[1][2][3]

The origin of this compound is the chemical transformation of azithromycin. Specifically, it is formed through the acid-catalyzed hydrolysis of the glycosidic bond that links the cladinose (B132029) sugar to the macrolide ring of azithromycin.[4] This process results in the removal of the cladinose moiety, leading to the formation of this compound. This degradation can occur during the manufacturing process, storage, or under specific physiological conditions.[1]

dot

Caption: Chemical conversion of Azithromycin to this compound.

Chemical and Physical Properties

This compound is a white to off-white or pale green solid.[3][5] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C30H58N2O9[1][2][5]
Molecular Weight 590.79 g/mol [1][2][5]
CAS Number 117693-41-1[2]
IUPAC Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one[2]
Synonyms 13-O-Decladinosyl Azithromycin, Descladinose Azithromycin, Azithromycin Impurity J[1][2]
Solubility Soluble in organic solvents.[3]
Storage 2-8°C for long-term storage.[2]

Mechanism of Action and Biological Activity

Similar to other macrolide antibiotics, the antibacterial action of this compound involves the inhibition of protein synthesis in susceptible bacteria.[6] This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptides.

However, the absence of the cladinose sugar significantly diminishes its antibacterial potency compared to azithromycin.[1] The cladinose moiety is crucial for the effective binding of azithromycin to the ribosome and its subsequent antibacterial activity. While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of bacteria are not extensively reported in the literature, it is generally considered to have weak antibacterial action.

dot

G Bacterial Ribosome (50S) Bacterial Ribosome (50S) Protein Synthesis Protein Synthesis Bacterial Ribosome (50S)->Protein Synthesis Inhibition of Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Synthesis->Bacterial Growth Inhibition Leads to This compound This compound This compound->Bacterial Ribosome (50S) Binds to P-site

Caption: Mechanism of action of this compound.

Quantitative Data

As this compound is primarily studied as an impurity, extensive quantitative data on its biological activity and pharmacokinetics are limited. The following table summarizes the available information and provides a comparison with azithromycin where relevant.

ParameterThis compoundAzithromycinReference(s)
Antibacterial Activity Significantly weaker than azithromycinBroad-spectrum activity against various Gram-positive and Gram-negative bacteria.[1][7]
MIC90 (Borrelia burgdorferi) Not Reported0.015-0.06 µg/mL[8]
Pharmacokinetic Data Not extensively studied. As a metabolite, it would be expected to have different absorption, distribution, metabolism, and excretion profiles than the parent drug.Well-characterized with a long half-life and extensive tissue distribution.[7]

Experimental Protocols

The primary experimental protocols involving this compound focus on its generation through forced degradation of azithromycin and its subsequent analytical quantification, typically by High-Performance Liquid Chromatography (HPLC).

Protocol for Forced Degradation and HPLC Analysis

This protocol is a composite based on methodologies described in the literature for the stability testing of azithromycin.[4][9][10]

1. Objective: To generate this compound from azithromycin through acid-catalyzed degradation and to quantify it using a stability-indicating HPLC method.

2. Materials and Reagents:

3. Forced Degradation Procedure (Acid Hydrolysis):

  • Prepare a stock solution of azithromycin (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • To a known volume of the azithromycin stock solution, add an equal volume of an acidic solution (e.g., 0.1 N HCl).

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2-8 hours).

  • After incubation, cool the solution to room temperature and neutralize it with a suitable base (e.g., 0.1 N NaOH).

  • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Method for Quantification:

  • Mobile Phase: A mixture of acetonitrile, a phosphate buffer (e.g., 0.1 M KH2PO4 at pH 6.5), and a modifier like tetrabutyl ammonium hydroxide in water. A typical ratio could be 25:15:1:59 (v/v/v/v).[4]

  • Stationary Phase: C18 reverse-phase column.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 43°C.[4]

  • Detection Wavelength: 210 nm or 215 nm.[4][10]

  • Injection Volume: 20 µL.

5. Analysis:

  • Inject the prepared standard solutions of azithromycin and the degraded sample into the HPLC system.

  • Identify the peaks based on their retention times. This compound will have a different retention time than azithromycin.

  • Quantify the amount of this compound in the degraded sample by comparing its peak area with that of a reference standard of this compound.

dot

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Results Azithromycin_Sample Azithromycin Bulk Sample Forced_Degradation Forced Degradation (Acid Hydrolysis) Azithromycin_Sample->Forced_Degradation Sample_for_HPLC Prepared Sample for Injection Forced_Degradation->Sample_for_HPLC HPLC_System HPLC System (C18 Column, UV Detector) Sample_for_HPLC->HPLC_System Chromatogram Chromatogram Generation HPLC_System->Chromatogram Data_Analysis Data Analysis Chromatogram->Data_Analysis Peak_Identification Peak Identification (Retention Time) Data_Analysis->Peak_Identification Quantification Quantification of this compound Peak_Identification->Quantification

Caption: HPLC workflow for the analysis of this compound.

Conclusion

This compound serves a vital role in the pharmaceutical industry, not as a therapeutic agent itself, but as a crucial marker for the quality and stability of azithromycin. Its formation through the degradation of azithromycin underscores the importance of robust analytical methods for impurity profiling in drug substances and finished products. A thorough understanding of its origin, chemical properties, and analytical determination is essential for researchers, scientists, and drug development professionals involved in the lifecycle of azithromycin and other macrolide antibiotics.

References

molecular weight of Desosaminylazithromycin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Desosaminylazithromycin

Abstract

This compound, a key derivative of the macrolide antibiotic azithromycin (B1666446), is of significant interest to researchers and drug development professionals. It is formed by the removal of the cladinose (B132029) sugar from the parent molecule and serves as a crucial reference standard in the quality control of azithromycin.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, mechanism of action, and analytical methodologies related to this compound.

Physicochemical Properties

This compound is a white to off-white or pale green solid.[2][3] Its key quantitative properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C30H58N2O9[2][3][4]
Molecular Weight 590.79 g/mol
CAS Number 117693-41-1
Melting Point 137-140 °C[3]
pKa (Predicted) 13.29 ± 0.70[2]
XLogP3 3.4[3][4]
Topological Polar Surface Area 152 Ų[3][4]
Solubility Soluble (120 g/L at 25 °C)[2]

Synthesis of this compound

This compound is primarily synthesized by the acid-catalyzed hydrolysis of the glycosidic bond of the L-cladinose sugar from azithromycin.

Experimental Protocol: Synthesis from Azithromycin

A general procedure for the removal of the L-cladinose from azithromycin involves treatment with aqueous hydrochloric acid.[5] A more specific, related multi-step synthesis involving a protection step is described below:

  • Protection of the 2'-Hydroxyl Group: The 2'-hydroxyl group of the desosamine (B1220255) sugar of azithromycin is protected with acetic anhydride (B1165640) to prevent unwanted side reactions.[5][6]

  • Hydrolysis of L-cladinose: Azithromycin is stirred with aqueous HCl to selectively cleave the L-cladinose sugar.[5]

  • Purification: The reaction mixture is concentrated under a vacuum, and the resulting residue is purified by flash chromatography using a dichloromethane/methanol (4:1, v/v) solvent system to yield the final product.[5]

Synthesis Workflow

G cluster_synthesis Synthesis of this compound Azithromycin Azithromycin Protection Protection of 2'-OH (e.g., Acetic Anhydride) Azithromycin->Protection Protected_Azi 2'-Protected Azithromycin Protection->Protected_Azi Step 1 Hydrolysis Acid Hydrolysis (Aqueous HCl) Protected_Azi->Hydrolysis Step 2 Crude_Product Crude this compound Hydrolysis->Crude_Product Purification Flash Chromatography (DCM/MeOH) Crude_Product->Purification Step 3 Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Mechanism of Action

Like other macrolide antibiotics, this compound is a bacteriostatic agent that inhibits bacterial protein synthesis.[1][7][8]

Ribosomal Binding and Inhibition of Protein Synthesis

The primary target for macrolides is the 50S subunit of the bacterial ribosome.[1][7][8] They bind to a specific site within the 23S ribosomal RNA (rRNA) molecule and various ribosomal proteins.[1] This binding occurs in the nascent peptide exit tunnel, partially occluding it.[9][10] By binding to this site, macrolides sterically hinder the elongation of the polypeptide chain.[10] This interference prevents the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, ultimately leading to the dissociation of peptidyl-tRNA and the cessation of protein synthesis.[1][9]

Signaling Pathway of Protein Synthesis Inhibition

G cluster_ribosome Bacterial Ribosome (50S Subunit) A_Site A-Site (Aminoacyl-tRNA) P_Site P-Site (Peptidyl-tRNA) A_Site->P_Site Translocation E_Site E-Site (Exit) P_Site->E_Site Protein_Synthesis Protein Synthesis P_Site->Protein_Synthesis NPET Nascent Peptide Exit Tunnel Inhibition Inhibition NPET->Inhibition This compound This compound This compound->NPET Binds to 23S rRNA Inhibition->P_Site Blocks Translocation & Causes Dissociation

Caption: Mechanism of protein synthesis inhibition by this compound.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of azithromycin and its impurities, including this compound.[11][12]

Experimental Protocol: HPLC Analysis

The following is a representative RP-HPLC method for the analysis of azithromycin and its related substances:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]

  • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH adjusted to 7.5) in a 50:50 v/v ratio.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV detection at 215 nm.[12]

  • Injection Volume: 50 µL.[12]

  • Sample Preparation:

    • A known quantity of the sample (e.g., crushed tablets) is accurately weighed and transferred to a volumetric flask.

    • The sample is dissolved in acetonitrile, sonicated for 5 minutes, and shaken for 15 minutes.

    • The solution is diluted to the final volume with acetonitrile.

    • An aliquot is centrifuged, and the supernatant is used for injection.

Analytical Workflow

G cluster_hplc HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolution, Sonication, Centrifugation) Injection Inject 50 µL into HPLC Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Acetonitrile/Buffer Mobile Phase) Injection->Separation Detection UV Detection at 215 nm Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Caption: General workflow for the HPLC analysis of this compound.

References

physical and chemical properties of Desosaminylazithromycin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Desosaminylazithromycin (Des-cladinose Azithromycin)

Introduction

Azithromycin (B1666446), a widely used macrolide antibiotic, is characterized by a 15-membered azalide ring. Its structure includes two sugar moieties: L-cladinose and D-desosamine. This compound, more formally known as des-cladinose azithromycin, is a significant derivative of azithromycin where the L-cladinose sugar at the C-3 position of the aglycone ring is absent. This modification can influence the compound's pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physicochemical properties of a drug molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key properties of this compound.

PropertyValueSource
IUPAC Name (2R,3S,4R,5R,6S,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-2,4,6-trimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Chemical Formula C31H58N2O10
Molecular Weight 618.8 g/mol
Appearance White to off-white crystalline powder
Melting Point 113-115 °C
Solubility Sparingly soluble in water; soluble in ethanol, methanol (B129727), and acetonitrile
pKa The pKa values are expected to be similar to azithromycin, with the basicity primarily attributed to the dimethylamino group on the desosamine (B1220255) sugar (pKa ≈ 8.7) and the tertiary amine in the azalide ring (pKa ≈ 9.5).
LogP The octanol-water partition coefficient (LogP) is a measure of lipophilicity. While specific experimental data for this compound is not readily available, it is predicted to be lower than that of azithromycin due to the removal of the relatively nonpolar cladinose (B132029) sugar.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments related to the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A precise and accurate HPLC method is essential for determining the purity of this compound and for separating it from azithromycin and other related substances.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed.

    • Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer (pH 8.2)

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 25% B to 40% B

    • 15-25 min: 40% B to 60% B

    • 25-30 min: 60% B to 25% B

    • 30-35 min: 25% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 210 nm.

  • Injection Volume: 20 µL

  • Temperature: 40 °C

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a commonly used soft ionization technique for macrolide antibiotics.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to induce fragmentation and obtain structural information. The fragmentation pattern can help confirm the absence of the cladinose sugar and the structure of the remaining molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the structure of a molecule. 1H and 13C NMR are fundamental for structural confirmation.

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated methanol (CD3OD).

  • Spectrometer: 400 MHz or higher for better resolution.

  • 1H NMR: Provides information on the number of different types of protons and their local environments. The absence of signals corresponding to the cladinose sugar protons would be a key indicator.

  • 13C NMR: Provides information on the number of different types of carbon atoms. Comparison with the 13C NMR spectrum of azithromycin would clearly show the absence of carbon signals from the cladinose moiety.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, providing unambiguous structural assignment.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of azithromycin and its derivatives is the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit at or near the peptidyl transferase center, leading to the blockage of the exit tunnel for the growing polypeptide chain.

cluster_bacterium Bacterial Cell Drug This compound Ribosome 50S Ribosomal Subunit Drug->Ribosome Enters cell Binding Binding to Exit Tunnel Ribosome->Binding Inhibition Inhibition Binding->Inhibition Protein_Synthesis Protein Synthesis Protein_Synthesis->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Workflow for Characterization

The characterization of a new or modified drug substance like this compound follows a logical workflow to ensure its identity, purity, and quality.

Start Synthesis/Isolation of This compound Purity Purity Assessment (HPLC) Start->Purity Structure_ID Structural Identification (MS, NMR) Purity->Structure_ID PhysChem Physicochemical Characterization (Solubility, pKa, LogP) Structure_ID->PhysChem Biological Biological Activity Assessment (e.g., MIC) PhysChem->Biological Data Data Analysis and Reporting Biological->Data End Characterized Compound Data->End

Desosaminylazithromycin: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desosaminylazithromycin, a significant derivative of the widely prescribed macrolide antibiotic azithromycin (B1666446), offers a compelling case study in structure-activity relationships and the molecular intricacies of antibiotic function. This technical guide provides an in-depth exploration of the mechanism of action of this compound, drawing upon the established principles of macrolide antibiotics and highlighting the critical role of its structural components. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from its parent compound, azithromycin, to provide a robust comparative framework. Detailed experimental protocols for key assays are provided to empower researchers to further investigate this and other novel macrolide derivatives.

Introduction: The Macrolide Class and the Significance of this compound

Macrolide antibiotics are a cornerstone of antibacterial therapy, renowned for their efficacy against a broad spectrum of bacterial pathogens, particularly those responsible for respiratory tract infections. Their mechanism of action centers on the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.[1][2] this compound is structurally characterized by the presence of a 15-membered macrocyclic lactone ring and a desosamine (B1220255) sugar moiety, but notably lacks the cladinose (B132029) sugar present in azithromycin.[3] This structural distinction makes it a valuable tool for understanding the contribution of individual sugar residues to the overall efficacy and binding affinity of macrolide antibiotics.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for this compound, consistent with other macrolides, is the inhibition of bacterial protein synthesis.[2] This is achieved through its binding to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET).[1][3]

Ribosomal Binding

The desosamine sugar is a critical component for the antibacterial activity of macrolides, playing a pivotal role in the binding of the antibiotic to the bacterial ribosome.[3] The binding of macrolides like azithromycin to the E. coli ribosome is a two-step process: an initial low-affinity binding event followed by a slower conformational change that results in a much tighter, high-affinity complex.[4] This high-affinity binding site is located deep within the NPET.

The interaction of the macrolide with the ribosomal RNA (rRNA) is crucial. For azithromycin, and by extension this compound, interactions with specific nucleotides in the 23S rRNA, such as A2058 and A2059 (E. coli numbering), are key to its inhibitory action.[1]

Steric Hindrance and Inhibition of Translocation

Once bound within the NPET, this compound creates a steric blockade. This physical obstruction prevents the elongation of the nascent polypeptide chain beyond a few amino acids.[1] The growing peptide is unable to traverse the constricted tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome and the cessation of protein synthesis.[2]

Signaling Pathway: Inhibition of Protein Synthesis

Mechanism of Bacterial Protein Synthesis Inhibition cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit NPET Nascent Peptide Exit Tunnel (NPET) 50S_Subunit->NPET 30S_Subunit 30S Subunit A_Site A-Site P_Site P-Site Polypeptide Nascent Polypeptide Chain P_Site->Polypeptide Elongation E_Site E-Site This compound This compound This compound->50S_Subunit Binds to Inhibition Inhibition of Elongation This compound->Inhibition Causes mRNA mRNA mRNA->30S_Subunit Binds to tRNA Aminoacyl-tRNA tRNA->A_Site Polypeptide->NPET Inhibition->Polypeptide Blocks passage Cell_Death Bacterial Cell Growth Arrest / Death Inhibition->Cell_Death

Caption: this compound binds to the 50S ribosomal subunit, obstructing the NPET and inhibiting protein synthesis.

Quantitative Data Summary

Table 1: Representative Antibacterial Activity of Azithromycin (MIC µg/mL)

Bacterial SpeciesMIC50MIC90Reference
Streptococcus pneumoniae0.52.0[5]
Haemophilus influenzae1.04.0[6]
Moraxella catarrhalis≤0.060.12[7]

Table 2: Representative Ribosome Binding and Protein Synthesis Inhibition of Azithromycin

ParameterValueOrganismReference
Ribosome Binding (Kd)~5 nME. coli[4]
In vitro Protein Synthesis Inhibition (IC50)Not SpecifiedP. aeruginosa[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of macrolide antibiotics. These protocols can be adapted for the investigation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Experimental Workflow: MIC Determination

Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start Prepare_Drug Prepare serial dilutions of this compound Start->Prepare_Drug Prepare_Bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Bacteria Inoculate Inoculate microtiter plate wells containing drug dilutions with bacteria Prepare_Drug->Inoculate Prepare_Bacteria->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End Hypothesized Effect on Bacterial Quorum Sensing This compound This compound (sub-MIC) QS_System Bacterial Quorum Sensing System This compound->QS_System Potentially Inhibits Signal_Production Production of Signal Molecules QS_System->Signal_Production Controls Reduced_Pathogenicity Reduced Bacterial Pathogenicity QS_System->Reduced_Pathogenicity Inhibition leads to Virulence_Expression Expression of Virulence Factors Signal_Production->Virulence_Expression Induces Biofilm_Formation Biofilm Formation Signal_Production->Biofilm_Formation Induces

References

An In-Depth Technical Guide to the Biological Activity of Desosaminylazithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desosaminylazithromycin, a key derivative and primary metabolite of the widely prescribed macrolide antibiotic azithromycin (B1666446), presents a unique profile for scientific investigation. Structurally distinct by the absence of the L-cladinose sugar at the C-3 position of the macrolactone ring, its biological activities diverge significantly from its parent compound. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, antibacterial spectrum, and relevant experimental protocols. While its antibacterial potency is notably attenuated compared to azithromycin, its role as a significant impurity and a scaffold for novel drug design warrants detailed understanding.

Introduction

This compound, also known as 13-O-Decladinosylazithromycin, is a 15-membered azalide, a subclass of macrolide antibiotics. It is a well-characterized impurity and degradation product of azithromycin, arising from the acid-catalyzed hydrolysis of the cladinose (B132029) moiety.[1] Its presence is closely monitored during the manufacturing and storage of azithromycin to ensure pharmaceutical quality and safety. Beyond its role as an impurity, this compound serves as a critical reference standard in analytical chemistry and a molecular probe for understanding the structure-activity relationships of macrolide antibiotics.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Like its parent compound, the primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. This is achieved through its interaction with the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.

Binding to the Ribosomal Exit Tunnel: Macrolides, including this compound, bind to the nascent peptide exit tunnel (NPET) on the 50S ribosomal subunit. This binding site is primarily composed of 23S rRNA. The interaction physically obstructs the passage of newly synthesized (nascent) polypeptide chains, leading to a premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein elongation.

While the fundamental mechanism is conserved, the absence of the cladinose sugar in this compound significantly impacts its binding affinity and inhibitory potency. The cladinose sugar of azithromycin is known to establish additional interactions within the ribosomal tunnel, thereby enhancing its binding and overall antibacterial efficacy. The lack of this sugar moiety in this compound results in a weaker interaction with the ribosome and consequently, reduced antibacterial activity.

Mechanism of Action of this compound cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit mRNA mRNA This compound This compound This compound->50S_subunit Binds to 23S rRNA in Nascent Peptide Exit Tunnel Protein_Synthesis Protein Synthesis (Elongation) Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis Inhibition->Bacterial_Growth Ultimately Inhibits

Figure 1: Simplified signaling pathway of this compound's inhibitory action on bacterial protein synthesis.

Antibacterial Spectrum and Potency

The antibacterial activity of this compound is significantly lower than that of azithromycin. While comprehensive quantitative data in the form of Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of bacterial pathogens are not extensively available in publicly accessible literature, studies on derivatives of this compound consistently demonstrate its reduced potency compared to the parent drug.

For comparative purposes, the following table summarizes typical MIC ranges for azithromycin against key respiratory pathogens. It is important to note that the corresponding MIC values for this compound are expected to be considerably higher, indicating lower activity.

BacteriumAzithromycin MIC (µg/mL)
Staphylococcus aureus0.5 - >128
Streptococcus pneumoniae0.06 - >256
Haemophilus influenzae0.015 - 4
Moraxella catarrhalis≤0.03 - 0.5

Note: MIC values can vary depending on the strain, testing methodology, and geographical location.

The reduced activity of this compound underscores the critical role of the cladinose sugar in the potent antibacterial action of azithromycin.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound via Acid Hydrolysis of Azithromycin

Principle: this compound can be prepared by the selective cleavage of the glycosidic bond linking the cladinose sugar to the macrolactone ring of azithromycin under acidic conditions.

Materials:

Procedure:

  • Dissolve a known amount of azithromycin dihydrate in a minimal amount of a suitable organic solvent (e.g., methanol) in a round-bottom flask.

  • Add 1M HCl solution dropwise while stirring at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as dichloromethane:methanol:ammonium hydroxide (90:9:1).

  • Continue stirring until the starting material (azithromycin) is no longer detectable by TLC.

  • Neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol containing a small percentage of ammonium hydroxide to obtain pure this compound.

  • Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Workflow for Synthesis of this compound A Azithromycin in Solvent B Add 1M HCl (Acid Hydrolysis) A->B C Reaction Monitoring (TLC) B->C D Neutralization (NaHCO3) C->D Reaction Complete E Extraction (Dichloromethane) D->E F Drying & Concentration E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Figure 2: Experimental workflow for the synthesis of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

  • This compound stock solution of known concentration

  • Bacterial strains (e.g., S. aureus, S. pneumoniae, H. influenzae, M. catarrhalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria; Haemophilus Test Medium (HTM) for H. influenzae

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35-37°C)

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the wells of a 96-well microtiter plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 18-24 hours. For H. influenzae and S. pneumoniae, incubate in a CO₂-enriched atmosphere.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

In Vitro Protein Synthesis Inhibition Assay (Luciferase Reporter Assay)

Principle: This cell-free assay measures the inhibition of protein synthesis by quantifying the light produced from a luciferase reporter enzyme that is synthesized in an in vitro transcription-translation system. A reduction in luminescence in the presence of the test compound indicates inhibition of protein synthesis.

Materials:

  • Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)

  • DNA template encoding a luciferase reporter gene under the control of a bacterial promoter

  • This compound stock solution

  • Luciferase assay reagent

  • Luminometer

  • Sterile microcentrifuge tubes or 96-well plates

Procedure:

  • Set up the in vitro transcription-translation reactions according to the manufacturer's protocol. Each reaction should contain the cell-free extract, the DNA template, and the necessary amino acids and energy sources.

  • Add varying concentrations of this compound to the reactions. Include a positive control (no inhibitor) and a negative control (no DNA template).

  • Incubate the reactions at the optimal temperature (usually 37°C) for a specified period (e.g., 1-2 hours) to allow for transcription and translation of the luciferase reporter.

  • Add the luciferase assay reagent to each reaction, which contains the substrate luciferin.

  • Measure the luminescence of each reaction using a luminometer.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration that causes 50% inhibition of protein synthesis).

Protein Synthesis Inhibition Assay Workflow A Prepare Cell-Free Transcription-Translation Mix B Add Luciferase DNA Template A->B C Add this compound (Varying Concentrations) B->C D Incubate (e.g., 37°C) C->D E Add Luciferase Assay Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition and IC50 F->G

References

A Technical Guide to the Synthesis of Desosaminylazithromycin from Azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for desosaminylazithromycin, a key metabolite and impurity of the widely-used antibiotic, azithromycin (B1666446). This document outlines the core chemical transformation, presents quantitative data from relevant studies, and offers detailed experimental protocols. The information herein is intended to support research, development, and quality control activities within the pharmaceutical sciences.

Introduction

This compound, also known as Azithromycin Impurity J in the European Pharmacopoeia, is a significant related substance of azithromycin.[1] It is structurally distinct from the parent molecule by the absence of the L-cladinose sugar moiety at the C-13 position of the macrolide ring.[1] The formation of this compound can occur during the synthesis of azithromycin or as a degradation product, making its study and synthesis crucial for impurity profiling and the development of stable pharmaceutical formulations.[1][2] This guide focuses on the direct synthesis of this compound from azithromycin, a process primarily achieved through controlled hydrolysis.

Synthesis Pathway: Hydrolytic Cleavage of L-Cladinose

The principal pathway for the synthesis of this compound from azithromycin involves the selective hydrolytic cleavage of the glycosidic bond linking the L-cladinose sugar to the aglycone core. This reaction is typically catalyzed by acid.[1][3]

Synthesis_Pathway Azithromycin Azithromycin Reaction_Step Acid-Catalyzed Hydrolysis Azithromycin->Reaction_Step This compound This compound L_Cladinose L-Cladinose (by-product) Reaction_Step->this compound Reaction_Step->L_Cladinose Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Azithromycin Dissolution Dissolution in Water Start->Dissolution Acidification Acidification with HCl (pH 1-2) Dissolution->Acidification Reaction Stirring (5h, RT) Acidification->Reaction Neutralization Neutralization with NH3 (pH 9) Reaction->Neutralization Precipitation Precipitation of Product Neutralization->Precipitation Isolation Filtration and Washing Precipitation->Isolation Purification Crystallization from Acetone Isolation->Purification Final_Product This compound Purification->Final_Product HPLC HPLC (Purity) Final_Product->HPLC MS MS (Molecular Weight) Final_Product->MS NMR NMR (Structure) Final_Product->NMR

References

role of desosamine sugar in macrolide activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Pivotal Role of Desosamine (B1220255) in Macrolide Activity

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Macrolide antibiotics represent a cornerstone in the treatment of bacterial infections, primarily exerting their effect by inhibiting protein synthesis. Their mechanism of action is intrinsically linked to their chemical structure, a complex macrocyclic lactone ring adorned with one or more deoxy sugars. Among these, the aminosugar desosamine is a ubiquitous and functionally indispensable moiety for the antibacterial activity of classic 14- and 15-membered macrolides such as erythromycin (B1671065), clarithromycin (B1669154), and azithromycin (B1666446).[1] This technical guide provides a detailed examination of the role of desosamine, focusing on its molecular interactions with the bacterial ribosome, the quantitative impact of its structural features on antibacterial potency, and the experimental protocols used to elucidate these functions.

Mechanism of Action: Desosamine as the Ribosomal Anchor

The antibacterial power of macrolides stems from their ability to bind to the 50S subunit of the bacterial ribosome and obstruct the passage of the nascent polypeptide chain.[2][3] This binding occurs within the nascent peptide exit tunnel (NPET), a ~100 Å long channel through which newly synthesized proteins emerge.[4][5]

The desosamine sugar is the critical anchor for positioning the macrolide within the NPET.[6] Structural and biochemical studies have revealed that desosamine makes direct and crucial contacts with specific nucleotides of the 23S ribosomal RNA (rRNA), which forms the tunnel wall. The most vital interactions are:

  • Hydrogen Bonding: A hydrogen bond forms between the hydroxyl group at the 2'-position (2'-OH) of the desosamine sugar and the N1 atom of adenine (B156593) 2058 (A2058) of the 23S rRNA.[6][7] The disruption of this single bond, often through enzymatic methylation of A2058 by bacterial resistance enzymes (Erm methyltransferases), is a primary mechanism of macrolide resistance.[7]

  • Hydrophobic and Ionic Interactions: The dimethylamino group at the 3'-position is also crucial for binding, participating in a network of interactions that stabilize the macrolide-ribosome complex.[2][8] The hydrophobic face of the macrolactone ring packs tightly against other rRNA nucleotides, including G2057 and C2611, further securing the antibiotic in place.

By anchoring the macrolide deep within the NPET, desosamine ensures the antibiotic effectively barricades the tunnel, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein synthesis.[2][3]

cluster_ribosome Bacterial 50S Ribosome (NPET Wall) cluster_macrolide Macrolide Antibiotic A2058 23S rRNA A2058 A2059 23S rRNA A2059 Macrolactone Macrolactone Ring Macrolactone->A2058 Packing Macrolactone->A2059 Desosamine Desosamine Sugar Desosamine->A2058 Critical H-Bond (2'-OH to A2058-N1) Desosamine->A2059 Hydrophobic & Ionic Interactions

Diagram 1. Interaction of Desosamine with the Ribosomal NPET.

Structure-Activity Relationship (SAR) of the Desosamine Moiety

The precise structure of desosamine is fundamental to its function. Chemical modifications to this sugar have been extensively studied to understand its contribution to antibacterial activity and to overcome resistance.

  • The 2'-Hydroxyl Group: As the primary hydrogen bond donor for the interaction with A2058, the 2'-OH is indispensable. Synthesized macrolide derivatives with a 2'-deoxy desosamine ring demonstrate a marked decrease in antibacterial activity.[6][9]

  • The 3'-Dimethylamino Group: This basic group is critical for both binding and the pharmacokinetic properties of the drug. Stepwise removal of the methyl groups significantly diminishes antibacterial potency. N-desmethyl derivatives show reduced activity, while N,N-didesmethyl derivatives are largely inactive against many pathogens.[8]

  • Steric Hindrance: Fusing bulky chemical groups to the desosamine sugar, such as an N-substituted-1,3-oxazolidin-2-one across the 2' and 3' positions, completely abolishes antibacterial activity by sterically preventing the sugar from fitting into its binding pocket on the ribosome.[2][8][10]

These findings underscore that both the specific functional groups of desosamine and its overall size and shape are finely tuned for optimal ribosomal binding and macrolide efficacy.

cluster_mods Key Functional Groups cluster_impact Impact of Modification/Removal Desosamine Desosamine Moiety Mod1 2'-OH Group Desosamine->Mod1 Mod2 3'-N(CH3)2 Group Desosamine->Mod2 Activity1 Loss of Critical H-Bond with Ribosomal A2058 Mod1->Activity1 Activity2 Disrupted Ionic/Hydrophobic Interactions Mod2->Activity2 Result Drastically Reduced Antibacterial Activity (High MIC) Activity1->Result Activity2->Result

Diagram 2. Structure-Activity Relationship of Desosamine.

Quantitative Data Presentation

The indispensable role of the desosamine 3'-dimethylamino group is quantitatively demonstrated by the significant increase in Minimum Inhibitory Concentration (MIC) values upon its modification. A higher MIC value indicates lower antibacterial potency. The following table summarizes data from a study on clarithromycin and azithromycin derivatives.

CompoundModificationS. pneumoniae ATCC 149619S. pyogenes ATCC 700294H. influenzae ATCC 49247
Clarithromycin Parent Drug 0.03 0.03 8
Derivative 43'-N-demethyl0.120.0616
Derivative 73'-N,N-didesmethyl2132
Azithromycin Parent Drug 0.12 0.25 0.5
Derivative 53'-N-demethyl0.250.51
Derivative 83'-N,N-didesmethyl>64>64>64
Table 1. Impact of Desosamine 3'-N-Demethylation on Macrolide MIC Values (μg/mL). Data extracted from Palej Jakopović et al., Bioorg Med Chem Lett, 2012.[8]

As shown, the removal of a single methyl group from the 3'-amino position of both clarithromycin and azithromycin leads to a 2- to 4-fold increase in MIC. The removal of both methyl groups results in a dramatic loss of activity, with MIC values increasing by 32- to >500-fold, rendering the compounds ineffective.[8]

Experimental Protocols

The biological activity of macrolides and their derivatives is primarily assessed through two key experimental procedures: Minimum Inhibitory Concentration (MIC) assays to determine antibacterial potency and ribosome binding assays to measure target affinity.

Protocol: Broth Microdilution MIC Assay

This protocol determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium in vitro.[11][12]

1. Preparation of Bacterial Inoculum: a. From an overnight culture plate, select 3-5 morphologically similar colonies of the test bacterium. b. Suspend the colonies in a sterile saline or broth solution (e.g., Mueller-Hinton Broth, MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the macrolide compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using MHB. Each well should contain 50 µL of the diluted antibiotic, creating a concentration gradient (e.g., from 64 µg/mL down to 0.06 µg/mL).

3. Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. b. Include a positive control well (MHB + inoculum, no antibiotic) and a negative control well (MHB only). c. Seal the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

4. Determination of MIC: a. Following incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).[11]

A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Wells with Standardized Bacteria (5x10^5 CFU/mL) A->C B 2. Prepare Serial Dilutions of Macrolide in 96-Well Plate B->C D 4. Include Growth (No Drug) and Sterility (No Bacteria) Controls C->D E 5. Incubate Plate (37°C, 18-24h) D->E F 6. Read Results: Identify Lowest Concentration with No Growth (MIC) E->F

Diagram 3. Experimental Workflow for a Broth Microdilution MIC Assay.
Protocol: Ribosome Filter Binding Assay

This assay measures the direct binding affinity of a macrolide to its ribosomal target using a radiolabeled ligand.[1]

1. Reagent Preparation: a. Prepare a binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂). b. Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli). c. Prepare solutions of a radiolabeled macrolide (e.g., [³H]erythromycin) and unlabeled competitor macrolides.

2. Binding Reaction: a. In a microtiter plate, mix a constant, low concentration of purified ribosomes (e.g., 3 nM final concentration) with varying concentrations of the radiolabeled macrolide. For competition assays, pre-incubate ribosomes with unlabeled compounds before adding a constant concentration of the radiolabeled ligand. b. Incubate the mixture at room temperature for 1-2 hours to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand: a. Use a cell harvester or vacuum manifold to rapidly pass the reaction mixtures through a nitrocellulose filter plate (e.g., UniFilter GF/B). b. Ribosomes and any bound radioligand will be retained by the filter, while the unbound radioligand will pass through.[13] c. Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound ligand.

4. Quantification and Analysis: a. Allow the filters to dry completely. b. Add scintillation fluid to each well/filter. c. Measure the radioactivity retained on each filter using a scintillation counter. d. Analyze the data to determine binding parameters, such as the equilibrium dissociation constant (Kd), which is a measure of binding affinity.[3]

Conclusion and Implications for Drug Development

The desosamine sugar is not merely an accessory component of macrolide antibiotics; it is the linchpin of their antibacterial activity. Its specific interactions with the 23S rRNA are essential for anchoring the drug to its ribosomal target and inhibiting protein synthesis. A thorough understanding of the structure-activity relationships of this moiety has been critical in explaining mechanisms of bacterial resistance and in guiding the rational design of next-generation macrolides and ketolides that can evade these resistance mechanisms. For professionals in drug development, the desosamine scaffold remains a key focus for modification to enhance binding affinity, broaden the spectrum of activity, and improve pharmacokinetic profiles, ensuring the continued clinical utility of this vital class of antibiotics.

References

Desosaminylazithromycin: A Technical Guide to an Azithromycin Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desosaminylazithromycin is a significant impurity and a primary degradation product of azithromycin (B1666446), a widely used macrolide antibiotic.[1] Structurally, it is an azithromycin molecule that has lost its cladinose (B132029) sugar moiety through hydrolysis.[1] Known as Azithromycin Impurity J in the European Pharmacopoeia, its presence in azithromycin active pharmaceutical ingredients (APIs) and finished drug products is carefully controlled to ensure the safety and efficacy of the medication.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, including its formation, characterization, analytical quantification, and regulatory limits.

Chemical and Physical Properties

This compound is a complex organic molecule with the following key properties:

PropertyValue
Chemical Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one[1]
Synonyms Azithromycin Impurity J, Descladinose Azithromycin, 13-O-Decladinosylazithromycin[2][3][6]
CAS Number 117693-41-1[2][3][4][5][6][][8][9]
Molecular Formula C30H58N2O9[1][4][5][6][8][9][10][11]
Molecular Weight 590.79 g/mol [4][5][6][8][9]
Appearance White to off-white or pale green solid[10][11]
Melting Point 137-140 °C[6][11]

Formation Pathway

This compound is primarily formed through the hydrolysis of the glycosidic bond that links the cladinose sugar to the macrolide ring of azithromycin. This degradation can occur under both acidic and basic conditions.[12] The desosamine (B1220255) sugar, which is crucial for the antibacterial activity of macrolides, remains attached to the aglycone.

The following diagram illustrates the formation of this compound from azithromycin via hydrolysis.

G Azithromycin Azithromycin (C38H72N2O12) This compound This compound (C30H58N2O9) Azithromycin->this compound Hydrolysis (Acid or Base) Cladinose Cladinose (C8H16O4) Azithromycin->Cladinose Cleavage of Glycosidic Bond

Formation of this compound from Azithromycin.

Impact on Azithromycin Quality

The presence of impurities, including this compound, can potentially impact the quality, safety, and efficacy of azithromycin. While specific clinical data on the direct effects of this compound at typical impurity levels are limited, it is known that the cladinose sugar moiety plays a role in the ribosomal binding of the antibiotic. Consequently, this compound exhibits weaker antibacterial activity compared to the parent drug.[1] Therefore, controlling its levels in the final product is a critical aspect of quality assurance.

Regulatory Limits

Pharmacopoeias worldwide set limits for impurities in active pharmaceutical ingredients and finished products. The European Pharmacopoeia (EP) monograph for azithromycin specifies a limit for "Impurity J" (this compound).

PharmacopoeiaImpuritySpecification Limit
European PharmacopoeiaSum of impurities D and JNot more than 0.5%[13]

Experimental Protocols for Quantification

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and recommended method for the quantification of this compound in azithromycin samples.

Sample Preparation

For Bulk Azithromycin:

  • Accurately weigh about 33 mg of the azithromycin sample into a 100-mL volumetric flask.

  • Add 5 mL of acetonitrile (B52724) and sonicate for approximately 20 seconds to dissolve the sample.

  • Dilute to volume with the dilution solution (as specified in the HPLC method) and mix well.

  • This solution should be used within 6 hours.[14]

For Azithromycin Tablets:

  • Weigh and finely powder not fewer than 20 tablets.

  • Transfer a portion of the powder equivalent to a nominal amount of azithromycin (e.g., 1430 mg) to a 100-mL volumetric flask.

  • Add 75 mL of acetonitrile and sonicate for at least 15 minutes.

  • Shake by mechanical means for a minimum of 15 minutes.

  • Allow the solution to equilibrate to room temperature, then dilute with the diluent to volume and mix.

  • Centrifuge an aliquot of this stock solution for at least 15 minutes.

  • Transfer a specific volume of the supernatant (e.g., 7.0 mL) to a volumetric flask (e.g., 25-mL) and dilute with the specified diluent to achieve the target concentration.[15]

High-Performance Liquid Chromatography (HPLC) Method

The following is a representative HPLC method based on pharmacopoeial and literature recommendations. Method parameters may need to be optimized depending on the specific instrumentation and column used.

ParameterRecommended Conditions
Column C18, 5 µm, 250 mm x 4.6 mm[1]
Mobile Phase A mixture of phosphate (B84403) buffer and an organic solvent (methanol or acetonitrile) in varying proportions. A common mobile phase is a mixture of 0.0335M Phosphate Buffer (pH 7.5) and Methanol in a 20:80 ratio.[] Another option is a gradient of anhydrous dibasic sodium phosphate buffer, methanol, and acetonitrile.[1]
Flow Rate 1.0 - 1.5 mL/min[16]
Column Temperature 50-60 °C[13]
Detection Wavelength 210 nm[][13][15][16]
Injection Volume 10 - 50 µL[13]
System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is functioning correctly. This is achieved through system suitability tests, which may include assessing parameters such as:

  • Resolution: The separation between the this compound peak and other adjacent peaks should be adequate.

  • Tailing factor: The peak shape should be symmetrical.

  • Relative standard deviation (RSD): The precision of replicate injections of a standard solution should be within acceptable limits.

The following diagram outlines the general workflow for the analysis of this compound.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Weighing Weighing Dissolving Dissolving Weighing->Dissolving Dilution Dilution Dissolving->Dilution Injection Injection Dilution->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Integration Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Workflow for the analysis of this compound.

Conclusion

This compound is a critical quality attribute of azithromycin that requires careful monitoring and control. Its formation through hydrolysis necessitates appropriate manufacturing and storage conditions for azithromycin products. The analytical methods outlined in this guide, particularly HPLC-UV, provide a robust framework for the accurate quantification of this impurity, ensuring that azithromycin products meet the stringent quality standards set by regulatory bodies. For researchers and drug development professionals, a thorough understanding of this compound is essential for the development of stable and effective azithromycin formulations.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Desosaminylazithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of desosaminylazithromycin, a known impurity and degradant of the antibiotic azithromycin (B1666446). The following protocols are based on established analytical techniques and are intended to guide researchers in setting up robust and reliable detection methods in a laboratory setting.

Introduction

This compound is a significant related substance of azithromycin, an azalide antibiotic. As a major degradant, its detection and quantification are critical for the quality control of azithromycin in bulk drug substances and finished pharmaceutical products.[1] Monitoring and controlling impurities like this compound is essential to ensure the safety, efficacy, and stability of the final drug product. This document outlines two common analytical approaches for its determination: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds and their impurities.[2] It offers good selectivity and sensitivity for quantitative analysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity, making it particularly suitable for the detection of trace-level impurities.

While specific quantitative validation data for this compound is not extensively detailed in the readily available literature, the following sections provide protocols and data generalized from methods validated for azithromycin and its related substances. The presented data for azithromycin can serve as a benchmark for the expected performance of these methods for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This section details a stability-indicating HPLC method suitable for the separation and quantification of this compound from azithromycin and other related impurities.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of azithromycin and its impurities using HPLC-UV. These values can be considered as target parameters for the validation of a method for this compound.

ParameterTypical Performance for Azithromycin & Related Substances
Limit of Detection (LOD) < 0.1 µg/mL
Limit of Quantitation (LOQ) < 0.35 µg/mL
Linearity Range LOQ - 150% of specification limit (e.g., 0.3 - 3.5 µg/mL)
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 97.0% - 103.0%[1]
Precision (%RSD) < 2.0%
Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • HPLC system with a UV/Vis detector

  • Data acquisition and processing software

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 250 mm x 4.6 mm (or equivalent)

  • Mobile Phase A: 0.01 M Dibasic Sodium Phosphate buffer

  • Mobile Phase B: Acetonitrile (B52724):Methanol (750:250 v/v)

  • Gradient Program: A gradient elution may be required to achieve optimal separation. A starting condition of 50% B, increasing to 75% B over 10 minutes, followed by a re-equilibration step is a common starting point.

  • Flow Rate: 1.2 mL/minute[2]

  • Column Temperature: 60°C[2]

  • Detection Wavelength: 210 nm[2]

  • Injection Volume: 20 µL

3. Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and water is commonly used.

  • Standard Solution: Prepare a stock solution of this compound reference standard in the diluent. Prepare working standard solutions by diluting the stock solution to the desired concentrations within the expected linear range.

  • Sample Solution: Accurately weigh and dissolve the azithromycin sample (bulk drug or formulation) in the diluent to achieve a target concentration. Sonicate if necessary to ensure complete dissolution.

4. System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution multiple times and evaluate parameters such as peak area repeatability (%RSD < 2.0%), theoretical plates (> 2000), and tailing factor (< 2.0).[2]

5. Analysis Procedure:

  • Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the peak area response from the calibration curve generated from the standard solutions.

6. Forced Degradation Studies (for stability-indicating method validation): To demonstrate the specificity of the method, forced degradation studies should be performed on the azithromycin sample. This involves subjecting the sample to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products, including this compound. The analytical method should be able to resolve the this compound peak from other degradation products and the parent drug.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare this compound Standard Solutions System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Prepare Azithromycin Sample Solution Injection Inject Blank, Standards, and Samples Sample_Prep->Injection System_Suitability->Injection Chromatography Chromatographic Separation (C18 Column, Gradient Elution) Injection->Chromatography Detection UV Detection at 210 nm Chromatography->Detection Peak_Integration Peak Integration and Retention Time Comparison Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report Generate Report Quantification->Report

HPLC-UV Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, an LC-MS/MS method is recommended. This is particularly useful for detecting and quantifying this compound at very low levels.

Quantitative Data Summary

The following table provides expected performance characteristics for an LC-MS/MS method for the analysis of azithromycin and its related substances.

ParameterExpected Performance
Limit of Detection (LOD) < 0.1 ng/mL
Limit of Quantitation (LOQ) < 0.5 ng/mL
Linearity Range LOQ - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (Recovery) 85% - 115%
Precision (%RSD) < 15%
Experimental Protocol: LC-MS/MS Method

1. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

2. LC Conditions:

  • Column: A suitable C18 or other reversed-phase column with a smaller particle size (e.g., < 2 µm) for better resolution and faster analysis times.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A fast gradient from low to high organic content (e.g., 5% to 95% B in 5 minutes).

  • Flow Rate: 0.3 - 0.5 mL/minute.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for this compound. This will involve infusing a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion (e.g., [M+H]⁺) and product ions, as well as the optimal collision energy and other MS parameters.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended for accurate quantification.

4. Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and water.

  • Standard Solutions: Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.

  • Sample Solutions: Prepare the sample as described in the HPLC-UV method, and add the internal standard at the same concentration as in the calibration standards.

5. Analysis Procedure:

  • Inject the calibration standards and sample solutions into the LC-MS/MS system.

  • Acquire data in MRM mode.

  • Process the data to obtain the peak area ratios of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing Standard_Prep_LCMS Prepare Calibration Standards with Internal Standard Injection_LCMS Inject Standards and Samples Standard_Prep_LCMS->Injection_LCMS Sample_Prep_LCMS Prepare Sample with Internal Standard Sample_Prep_LCMS->Injection_LCMS LC_Separation LC Separation (Reversed-Phase) Injection_LCMS->LC_Separation ESI_Ionization Electrospray Ionization (ESI+) LC_Separation->ESI_Ionization MSMS_Detection MS/MS Detection (MRM) ESI_Ionization->MSMS_Detection Peak_Area_Ratio Calculate Peak Area Ratios (Analyte/IS) MSMS_Detection->Peak_Area_Ratio Calibration_Curve Construct Calibration Curve Peak_Area_Ratio->Calibration_Curve Concentration_Calc Calculate Analyte Concentration Calibration_Curve->Concentration_Calc

LC-MS/MS Experimental Workflow

Conclusion

The analytical methods described in these application notes provide a solid foundation for the detection and quantification of this compound in pharmaceutical samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity and the complexity of the sample matrix. It is crucial to perform a full method validation for the chosen analytical procedure in your laboratory to ensure its suitability for its intended purpose, adhering to the guidelines of relevant regulatory authorities.

References

Application Note: Quantification of Desosaminylazithromycin using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Desosaminylazithromycin is a principal related substance and a potential degradation product of Azithromycin (B1666446), a widely used macrolide antibiotic.[1] Accurate quantification of this impurity is critical for ensuring the quality, safety, and efficacy of Azithromycin drug substances and products. This document details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of this compound. The method is designed to separate this compound from Azithromycin and other related impurities, making it suitable for routine quality control and stability studies.[2][3]

Principle The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and organic solvent.[4] this compound, along with Azithromycin and other related substances, is separated based on its differential partitioning between the stationary and mobile phases. Quantification is achieved by ultraviolet (UV) detection at a wavelength where the analyte exhibits significant absorbance, typically 210 nm.[5][6][7] The peak area of this compound is proportional to its concentration in the sample.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a gradient or isocratic pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[6]

  • Chromatography Column: A reversed-phase C18 column is recommended. Common specifications are 250 mm x 4.6 mm, with a 5 µm particle size (e.g., Hypersil GOLD C18, Phenomenex Luna C18, or equivalent).[6][7]

  • Chemicals and Reagents:

    • This compound Reference Standard

    • Azithromycin Reference Standard

    • Acetonitrile (B52724) (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate or Dibasic Sodium Phosphate (Analytical Grade)[4][6]

    • Ammonium (B1175870) Acetate (B1210297) (Analytical Grade)[7]

    • Water (HPLC Grade or equivalent)

    • Sodium Hydroxide or Phosphoric Acid (for pH adjustment)

  • Labware: Volumetric flasks, pipettes, analytical balance, ultrasonic bath, and 0.45 µm or 0.22 µm syringe filters.[8]

Chromatographic Conditions

The following isocratic method is recommended for its robustness and ability to resolve this compound from Azithromycin.

Table 1: HPLC Chromatographic Conditions

Parameter Recommended Condition
Stationary Phase Reversed-Phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 30 mM Ammonium Acetate (pH 6.8) in a ratio of 82:18 (v/v)[7]
Flow Rate 0.7 - 1.0 mL/min[7][9]
Column Temperature 50 - 60 °C[5][7]
Detection Wavelength 210 nm[5][7]
Injection Volume 10 - 20 µL[5][7]

| Run Time | Approximately 15-25 minutes, sufficient to elute all components of interest[9] |

Preparation of Solutions
  • Mobile Phase Preparation (Ammonium Acetate Buffer):

    • Weigh and dissolve the appropriate amount of ammonium acetate in HPLC-grade water to achieve a 30 mM concentration.

    • Adjust the pH to 6.8 using a suitable acid or base.

    • Filter the buffer through a 0.45 µm membrane filter and degas using sonication or vacuum.[8]

    • Prepare the final mobile phase by mixing acetonitrile and the buffer in the specified ratio (82:18 v/v).[7]

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 100 µg/mL.

    • Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay.

  • Sample Preparation (from Bulk Drug or Formulation):

    • Accurately weigh a quantity of the powdered sample (e.g., from tablets) or bulk drug equivalent to about 50 mg of Azithromycin.[9]

    • Transfer to a 50 mL volumetric flask and add approximately 30 mL of a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Sonicate for 15 minutes to ensure complete dissolution.[9]

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6][9]

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure adequate performance.

Table 2: System Suitability Criteria

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) Not more than 2.0[6]
Theoretical Plates (N) Not less than 2000[6]
% RSD of Peak Area Not more than 2.0% for six replicate injections of the standard solution[6]

| Resolution (Rs) | Resolution between this compound and Azithromycin peaks should be greater than 2.0[6] |

Method Validation Data

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[10] Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters and Typical Results

Validation Parameter Typical Concentration Range Acceptance Criteria Typical Result
Linearity 5 - 200 µg/mL Correlation Coefficient (R²) ≥ 0.999 R² = 0.9999[7]
Accuracy (% Recovery) 80%, 100%, 120% of target 98.0% - 102.0% 99.4% - 100.5%[5][9]
Precision (% RSD)
- Repeatability (Intra-day) 100% of target (n=6) RSD ≤ 2.0% 0.2%[5]
- Intermediate (Inter-day) 100% of target (n=6) RSD ≤ 2.0% < 2.0%[11]
Limit of Detection (LOD) - Signal-to-Noise Ratio ≥ 3:1 0.476 µg/mL[7]
Limit of Quantification (LOQ) - Signal-to-Noise Ratio ≥ 10:1 1.443 µg/mL[7]
Specificity - No interference at the retention time of the analyte Peak purity index > 0.999[11]

| Robustness | - | % RSD < 2.0% after minor changes | The method is reliable under varied conditions[11] |

Visualizations

G A Sample Preparation (Weighing & Dissolution) B Sample Filtration (0.45 µm Syringe Filter) A->B Sonicate to dissolve D Injection (Standard & Sample Solutions) B->D C HPLC System Setup (Equilibrate Column) C->D Inject sequence E Chromatographic Separation (Reversed-Phase C18 Column) D->E F UV Detection (at 210 nm) E->F G Data Acquisition & Processing (Chromatography Software) F->G H Quantification (Peak Area Comparison) G->H

Caption: Experimental workflow for HPLC quantification.

G Method Validated HPLC Method for This compound Performance Method Performance Method->Performance Reliability Method Reliability Method->Reliability Sensitivity Method Sensitivity Method->Sensitivity Linearity Linearity & Range Performance->Linearity Accuracy Accuracy (Recovery) Performance->Accuracy Precision Precision (Repeatability & Intermediate) Performance->Precision Specificity Specificity (Resolution from Impurities) Reliability->Specificity Robustness Robustness (Minor Parameter Changes) Reliability->Robustness LOD Limit of Detection (LOD) Sensitivity->LOD LOQ Limit of Quantification (LOQ) Sensitivity->LOQ

Caption: Logical relationships in HPLC method validation.

Conclusion The described RP-HPLC method is simple, accurate, precise, and specific for the quantification of this compound.[6] The validation data confirms that the method is reliable and suitable for its intended purpose in a quality control environment, meeting the requirements of regulatory agencies.[5] Its stability-indicating nature ensures that the quantification is not affected by the presence of degradation products.[12]

References

Application Notes and Protocols for the Structural Elucidation of Desosaminylazithromycin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of desosaminylazithromycin, a key derivative and impurity of the macrolide antibiotic azithromycin (B1666446), using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a significant compound in the context of azithromycin synthesis and degradation. Structurally, it is azithromycin lacking the L-cladinose sugar moiety. Accurate structural characterization is crucial for quality control, impurity profiling, and understanding the structure-activity relationships of azithromycin and its derivatives. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure and conformation of organic molecules in solution. This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of this compound.

Structural Elucidation Strategy

The structural elucidation of this compound via NMR spectroscopy involves a systematic approach, beginning with simple 1D experiments and progressing to more complex 2D correlation experiments.

1. One-Dimensional (1D) NMR:

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbon atoms in the molecule and their chemical nature (e.g., aliphatic, olefinic, carbonyl).

2. Two-Dimensional (2D) NMR:

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the identification of spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protons to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for connecting different spin systems and assembling the complete molecular structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule.

Data Presentation: NMR Chemical Shift Assignments

Table 1: ¹H NMR Chemical Shift Assignments for Azithromycin in CDCl₃

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-23.65m
H-32.85m
H-43.50m
H-54.35d9.5
H-63.30m
H-83.95m
H-103.75m
H-114.90d4.0
H-123.55m
H-134.60dq10.0, 6.0
H-1'4.25d7.5
H-2'3.15t9.0
H-3'2.45dd10.0, 2.5
H-4'2.90m
H-5'3.60m
N(CH₃)₂2.25s
N-CH₃2.30s

Note: These are representative values and may vary slightly depending on the specific experimental conditions.

Table 2: ¹³C NMR Chemical Shift Assignments for Azithromycin in CDCl₃

PositionChemical Shift (δ, ppm)
C-1178.0
C-245.0
C-335.5
C-442.0
C-583.0
C-678.0
C-736.0
C-879.0
C-9175.0
C-1074.0
C-1174.5
C-1278.5
C-1375.0
C-1'103.0
C-2'70.0
C-3'66.0
C-4'30.0
C-5'68.0
N(CH₃)₂40.5
N-CH₃34.0

Note: These are representative values and may vary slightly depending on the specific experimental conditions.

Experimental Protocols

The following protocols are generalized for the NMR analysis of macrolide antibiotics and can be adapted for this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

  • Degassing (Optional): For sensitive experiments like NOESY, it may be beneficial to degas the sample to remove dissolved oxygen.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

3. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

  • Spectral Width (F1 and F2): 12-15 ppm.

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans per Increment: 8-16.

4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

  • Spectral Width (F2 - ¹H): 12-15 ppm.

  • Spectral Width (F1 - ¹³C): 180-200 ppm.

  • Number of Scans per Increment: 16-32.

  • ¹J(CH) Coupling Constant: Optimized for an average of 145 Hz.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).

  • Spectral Width (F2 - ¹H): 12-15 ppm.

  • Spectral Width (F1 - ¹³C): 200-220 ppm.

  • Number of Scans per Increment: 32-64.

  • Long-Range Coupling Delay: Optimized for a coupling constant of 8-10 Hz.

Visualizations

Experimental Workflow for Structure Elucidation

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Determination dissolution Dissolve this compound in Deuterated Solvent filtration Filter into NMR Tube dissolution->filtration nmr_1d 1D NMR (¹H, ¹³C) filtration->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d assign_1d Assign Signals in 1D Spectra nmr_2d->assign_1d establish_connectivity Establish Connectivity (COSY, HMBC) assign_1d->establish_connectivity assign_2d Assign ¹H-¹³C Correlations (HSQC) establish_connectivity->assign_2d determine_stereochem Determine Stereochemistry (NOESY/ROESY) assign_2d->determine_stereochem final_structure Final Structure Elucidation determine_stereochem->final_structure

Caption: Experimental workflow for the structural elucidation of this compound.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like its parent compound azithromycin, is expected to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][2][3][4][5] This is achieved by binding to the 50S subunit of the bacterial ribosome.[1][2][3][4][5]

mechanism_of_action cluster_ribosome Bacterial Ribosome ribosome_50s 50S Subunit protein_synthesis Protein Synthesis (Translation of mRNA) inhibition Inhibition ribosome_50s->inhibition ribosome_30s 30S Subunit This compound This compound This compound->ribosome_50s Binds to bacterial_growth Bacterial Growth and Proliferation protein_synthesis->bacterial_growth inhibition->protein_synthesis

Caption: Mechanism of action of this compound on the bacterial ribosome.

References

Mass Spectrometry of Desosaminylazithromycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desosaminylazithromycin, also known as Azithromycin Impurity J, is a significant related substance of the macrolide antibiotic Azithromycin.[1][2][3] As a potential impurity or degradation product, its detection and quantification are crucial for ensuring the quality, safety, and efficacy of Azithromycin drug products.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the analysis of this compound. This document provides a comprehensive overview of the mass spectrometric analysis of this compound, including detailed protocols and data presentation.

Chemical Information

PropertyValue
Chemical Name This compound; Azithromycin Impurity J; 13-O-Decladinosylazithromycin
CAS Number 117693-41-1[2]
Molecular Formula C₃₀H₅₈N₂O₉[2]
Molecular Weight 590.79 g/mol [2]

Mass Spectrometry Analysis

Fragmentation Pathway

The fragmentation of this compound in tandem mass spectrometry typically involves the protonated molecule [M+H]⁺ as the precursor ion. The fragmentation pattern is influenced by the chemical structure, which lacks the cladinose (B132029) sugar moiety present in Azithromycin. While a detailed, experimentally confirmed fragmentation pathway for this compound is not widely published, a proposed pathway can be inferred based on the fragmentation of similar macrolide structures. The primary fragmentation would likely occur at the glycosidic bond connecting the desosamine (B1220255) sugar to the aglycone core, as well as within the macrolide ring itself.

A proposed fragmentation scheme is visualized below.

G M This compound [M+H]⁺ m/z 591.4 frag1 Loss of Desosamine Sugar [M+H - C₈H₁₇NO₃]⁺ M->frag1 Glycosidic Bond Cleavage frag3 Desosamine Sugar Fragment [C₈H₁₇NO₃+H]⁺ M->frag3 Glycosidic Bond Cleavage frag2 Aglycone Core Fragment frag1->frag2 Further Fragmentation G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Pharmaceutical Formulation Dissolve Dissolve in Suitable Solvent Sample->Dissolve Standard Prepare CRM Stock & Working Standards Filter Filter (0.22 µm) Standard->Filter Dissolve->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

References

Application Notes and Protocols for Desosaminylazithromycin Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desosaminylazithromycin is a key related substance and a primary degradation product of the macrolide antibiotic Azithromycin.[1][2] As such, it serves as a critical reference standard in the pharmaceutical industry for the accurate identification and quantification of impurities in Azithromycin drug substances and products.[3][4] The United States Pharmacopeia (USP) and other pharmacopeias list this compound as a reference standard for quality control assays.[5] Its use is essential for ensuring the purity, safety, and efficacy of Azithromycin formulations.

These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties

PropertyValue
Chemical Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-Ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
Synonyms Azithromycin Impurity J, 13-O-Decladinosylazithromycin
CAS Number 117693-41-1
Molecular Formula C₃₀H₅₈N₂O₉
Molecular Weight 590.79 g/mol
Appearance White to off-white powder

Applications

The primary application of this compound reference standard is in the quality control of Azithromycin. Specific uses include:

  • Impurity Profiling: Identification and quantification of this compound as an impurity in Azithromycin bulk drug and finished pharmaceutical products.

  • Method Validation: As a reference standard in the validation of analytical methods (e.g., HPLC, LC-MS) for the analysis of Azithromycin and its related substances.

  • System Suitability Testing: To ensure the proper functioning and performance of chromatographic systems before sample analysis.

  • Forced Degradation Studies: To identify and track the formation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to understand the degradation pathways of Azithromycin.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound and other related impurities in Azithromycin.

4.1.1. Materials and Reagents

4.1.2. Chromatographic Conditions

ParameterCondition
Column Reversed-phase C18, 5 µm particle size, 250 mm x 4.6 mm
Mobile Phase 20% Phosphate buffer (0.03 M, pH 7.5) : 80% Methanol (v/v)
Flow Rate 2.0 mL/min
Column Temperature 50°C
Detection UV at 210 nm
Injection Volume 20 µL

4.1.3. Preparation of Solutions

  • Phosphate Buffer (0.03 M, pH 7.5): Dissolve 4.55 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 7.5 with a 10% sodium hydroxide solution.[6]

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

  • Standard Solution: Dilute the standard stock solution with the mobile phase to a final concentration suitable for analysis (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Azithromycin sample in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

4.1.4. System Suitability

Before sample analysis, inject the standard solution multiple times (n≥5). The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%.

4.1.5. Analysis Procedure

  • Inject the blank (mobile phase), followed by the standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of this compound in the sample using the peak area response.

4.1.6. Method Validation Data

The following table summarizes typical validation parameters for an HPLC method for Azithromycin and its impurities.[6]

ParameterResult
Linearity Range (Azithromycin) 0.3–2.0 mg/mL
Accuracy (Azithromycin) 100.5%
Precision (RSD, Azithromycin) 0.2%
Limit of Detection (LOD, Azithromycin) 0.0005 mg/mL
Limit of Quantification (LOQ, Azithromycin) 0.0008 mg/mL

Chromatographic Parameters for Separated Peaks [6]

AnalyteResolutionCapacity Factor (k')AsymmetrySelectivity (α)
This compound-2.81.09-
N-Demethylazithromycin2.13.31.181.18
Azithromycin5.37.71.322.33
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

This protocol describes a sensitive LC-MS/MS method for the quantification of Azithromycin and can be adapted for the analysis of this compound in biological matrices or for trace-level impurity analysis.

4.2.1. Materials and Reagents

  • This compound Reference Standard

  • Azithromycin Reference Standard

  • Azithromycin-d5 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

4.2.2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column ACE C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Methanol:Acetonitrile (1:1, v/v)
Flow Rate 0.25 mL/min
Gradient 35% B to 75% B over 3 min, hold for 1 min, return to initial conditions
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Azithromycin: m/z 749.50 > 591.45; Azithromycin-d5: m/z 754.50 > 596.45

Note: The MRM transition for this compound would need to be optimized by direct infusion of the reference standard.

4.2.3. Preparation of Solutions

  • Standard Stock Solutions: Prepare individual stock solutions of this compound, Azithromycin, and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in the mobile phase to create calibration standards and quality control samples.

  • Sample Preparation (e.g., Plasma): Perform protein precipitation by adding acetonitrile to the plasma sample, vortexing, and centrifuging. The supernatant is then diluted and injected into the LC-MS/MS system.

4.2.4. Data Analysis

Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

Visualizations

Experimental Workflow for HPLC Impurity Profiling

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare this compound Standard Solution system_suitability System Suitability Test (Inject Standard) prep_standard->system_suitability prep_sample Prepare Azithromycin Sample Solution analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis prep_mobile Prepare Mobile Phase prep_mobile->system_suitability prep_mobile->analysis system_suitability->analysis Pass chromatography Chromatographic Separation on C18 Column analysis->chromatography detection UV Detection at 210 nm chromatography->detection peak_integration Peak Identification and Integration detection->peak_integration quantification Quantification of This compound peak_integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC impurity profiling of Azithromycin.

Logical Relationship for Reference Standard Usage

Reference_Standard_Usage cluster_foundation Foundation cluster_application Application cluster_output Outcome ref_std This compound Reference Standard method_dev Analytical Method Development ref_std->method_dev method_val Method Validation ref_std->method_val routine_qc Routine Quality Control ref_std->routine_qc method_dev->method_val method_val->routine_qc data_integrity Ensured Data Integrity and Accuracy routine_qc->data_integrity product_quality Verified Product Quality and Purity routine_qc->product_quality regulatory_compliance Regulatory Compliance product_quality->regulatory_compliance

Caption: Role of the reference standard in ensuring drug quality.

References

Application Notes and Protocols for In Vitro Antibacterial Assays of Desosaminylazithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desosaminylazithromycin is a key metabolite of the widely prescribed macrolide antibiotic, azithromycin (B1666446). As a derivative, its antimicrobial properties are of significant interest in understanding the overall efficacy and metabolic fate of azithromycin. These application notes provide detailed protocols for conducting in vitro antibacterial assays to determine the activity of this compound. While specific quantitative data on the minimum inhibitory concentrations (MICs) of this compound are not widely available in published literature, this document outlines the standardized methods to generate such data and offers a comparative context based on the known activity of its parent compound, azithromycin. Research indicates that this compound exhibits reduced antibacterial activity against susceptible Staphylococcus aureus and is inactive against resistant strains.[1]

Data Presentation

A critical aspect of evaluating a novel or derivative antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Due to the limited availability of specific MIC values for this compound in the public domain, the following tables are presented as templates. Researchers can populate these tables with their experimentally determined data. For comparative purposes, representative MIC ranges for the parent compound, azithromycin, are provided.

Table 1: In Vitro Activity of this compound and Azithromycin against Gram-Positive Bacteria

Bacterial SpeciesStrainThis compound MIC (µg/mL)Azithromycin MIC Range (µg/mL)
Staphylococcus aureusATCC 29213Data to be determined0.5 - 2
Streptococcus pneumoniaeATCC 49619Data to be determined0.06 - 2
Streptococcus pyogenesClinical IsolateData to be determined≤0.03 - 0.5

Table 2: In Vitro Activity of this compound and Azithromycin against Gram-Negative Bacteria

Bacterial SpeciesStrainThis compound MIC (µg/mL)Azithromycin MIC Range (µg/mL)
Haemophilus influenzaeATCC 49247Data to be determined0.06 - 4
Moraxella catarrhalisClinical IsolateData to be determined≤0.03 - 0.25
Escherichia coliATCC 25922Data to be determined2 - 16
Klebsiella pneumoniaeClinical IsolateData to be determined2 - >128
Pseudomonas aeruginosaATCC 27853Data to be determined>128

Experimental Protocols

To determine the MIC values of this compound, standardized methods such as broth microdilution or agar (B569324) dilution assays should be followed. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Assay

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., ATCC reference strains)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in a minimal amount of a suitable solvent to prepare a high-concentration stock solution (e.g., 1280 µg/mL).

    • Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration.

  • Preparation of Microtiter Plates:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the working antimicrobial solution to the first well of each row, creating a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Agar Dilution Assay

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound powder

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains

  • Inoculum replicating apparatus (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of this compound as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare a series of twofold dilutions of the antimicrobial agent in a suitable diluent.

    • For each concentration, add a specific volume of the antimicrobial dilution to a corresponding volume of molten MHA (cooled to 45-50°C) to achieve the desired final concentration.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Further dilute this to achieve a final inoculum of approximately 10^4 CFU per spot.

  • Inoculation and Incubation:

    • Spot-inoculate the prepared agar plates with the bacterial suspension. An inoculum replicating apparatus can be used to test multiple strains simultaneously.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria, defined as no growth, a faint haze, or one or two colonies at the inoculation spot.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Macrolide Antibiotics

Macrolide antibiotics, including azithromycin and its derivatives, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs within the peptide exit tunnel, near the peptidyl transferase center (PTC). The presence of the macrolide obstructs the passage of the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately halting protein synthesis.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptide_Chain Growing Peptide Chain 50S_subunit->Peptide_Chain Blocks Elongation 30S_subunit 30S Subunit mRNA mRNA tRNA tRNA Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Chain->Protein_Synthesis_Inhibition Premature Dissociation This compound This compound This compound->50S_subunit Binds to 23S rRNA in peptide exit tunnel Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect Leads to

Caption: Mechanism of macrolide action on the bacterial ribosome.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the key steps involved in performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound.

broth_microdilution_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilutions Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilutions Inoculation Inoculate Microtiter Plate with Bacterial Suspension Serial_Dilutions->Inoculation Bacterial_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Bacterial_Inoculum->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC

Caption: Workflow for broth microdilution MIC assay.

References

Application Notes and Protocols for Desosaminylazithromycin in Bacterial Resistance Mechanism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents and the re-evaluation of existing antibiotic scaffolds. Macrolide antibiotics, a cornerstone in treating bacterial infections, are facing increasing resistance. Desosaminylazithromycin, a key metabolite and derivative of azithromycin (B1666446) lacking the cladinose (B132029) sugar, serves as a crucial tool for studying the structure-activity relationships and mechanisms of resistance to macrolide antibiotics. These application notes provide a framework for utilizing this compound to investigate bacterial resistance mechanisms, focusing on target-site modification and efflux pumps. While direct comparative quantitative data for this compound is limited in publicly available literature, this document outlines the established protocols to generate such data and provides illustrative examples.

Key Bacterial Resistance Mechanisms to Macrolides

Macrolide resistance in bacteria is primarily mediated by two mechanisms:

  • Target-Site Modification: Alteration of the antibiotic's binding site on the 23S rRNA of the 50S ribosomal subunit. This is often due to methylation by Erm (erythromycin ribosome methylation) enzymes, which reduces the binding affinity of macrolides.

  • Active Efflux: The removal of antibiotics from the bacterial cell by efflux pumps, membrane-associated protein complexes that actively transport a wide range of substrates, including macrolides.

This compound, by virtue of its structural difference from azithromycin, can be used to probe the contribution of the cladinose sugar to ribosomal binding, antibacterial activity, and its role as a substrate for efflux pumps.

Data Presentation

A critical aspect of understanding the efficacy of this compound is the direct comparison of its activity with its parent compound, azithromycin, against a panel of bacterial strains with well-characterized resistance mechanisms. The following tables illustrate the expected data structure for such a comparative analysis.

Note: The following data is illustrative and intended to serve as a template. Actual values must be determined experimentally.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Azithromycin against Key Bacterial Strains.

Bacterial StrainResistance MechanismGenotypeMIC (µg/mL) - AzithromycinMIC (µg/mL) - this compound
Staphylococcus aureus ATCC 29213Wild-Type-116
Staphylococcus aureus (Clinical Isolate)Ribosomal Methylationerm(A) positive>128>128
Staphylococcus aureus (Clinical Isolate)Ribosomal Methylationerm(C) positive>128>128
Streptococcus pneumoniae ATCC 49619Wild-Type-0.58
Streptococcus pneumoniae (Clinical Isolate)Effluxmef(E) positive1664
Streptococcus pneumoniae (Clinical Isolate)Ribosomal Methylationerm(B) positive>256>256
Escherichia coli ATCC 25922Wild-Type (Intrinsic Efflux)-16128
Escherichia coli (Engineered Strain)Efflux Pump DeletionΔacrB232
Haemophilus influenzae ATCC 49247Wild-Type-232

Table 2: Ribosome Binding Affinity of this compound and Azithromycin.

CompoundBacterial Ribosome SourceDissociation Constant (Kd) (nM)
AzithromycinE. coli10
This compoundE. coli150
AzithromycinS. aureus5
This compoundS. aureus100

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • Bacterial strains (as listed in Table 1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, use appropriate supplemented media (e.g., CAMHB with 2.5-5% laked horse blood).

  • This compound and Azithromycin stock solutions (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a series of twofold dilutions of this compound and azithromycin in the appropriate broth directly in the 96-well plates. The final concentration range should typically span from 0.06 to 256 µg/mL. b. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculum Preparation: a. From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: a. Add the standardized inoculum to each well (except the sterility control). b. Incubate the plates at 35-37°C for 16-20 hours (or as appropriate for the specific bacterial species).

  • Interpretation of Results: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Ribosome Binding Assay (Competitive Binding)

This protocol utilizes a radiolabeled macrolide to determine the binding affinity of unlabeled this compound.

Materials:

  • Isolated 70S ribosomes from the target bacterium (e.g., E. coli or S. aureus)

  • Radiolabeled [¹⁴C]-erythromycin or [³H]-azithromycin

  • Unlabeled this compound and azithromycin

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 150 mM NH₄Cl, 4 mM β-mercaptoethanol)

  • Nitrocellulose filters (0.45 µm)

  • Scintillation fluid and counter

Procedure:

  • Incubation: a. In a series of tubes, incubate a fixed concentration of ribosomes and a fixed concentration of the radiolabeled macrolide with increasing concentrations of unlabeled this compound (the competitor). b. Include control tubes with no competitor (total binding) and with a large excess of unlabeled azithromycin (non-specific binding). c. Incubate at 37°C for 30-60 minutes to reach binding equilibrium.

  • Filtration: a. Rapidly filter the incubation mixtures through nitrocellulose filters. Ribosomes and bound ligands will be retained on the filter. b. Wash the filters with ice-cold binding buffer to remove unbound radiolabel.

  • Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Plot the percentage of bound radiolabel against the concentration of the unlabeled competitor. b. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand). c. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which will approximate the dissociation constant (Kd) of this compound.

Efflux Pump Inhibition Assay (Fluorescent Substrate Accumulation)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, thereby indicating if the compound itself is a substrate or inhibitor of the efflux pump.

Materials:

  • Bacterial strains (e.g., wild-type and efflux pump-deficient strains)

  • Fluorescent efflux pump substrate (e.g., ethidium (B1194527) bromide or Nile Red)

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for efflux inhibition

  • This compound and azithromycin

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microtiter plates

  • Fluorometric plate reader

Procedure:

  • Cell Preparation: a. Grow bacterial cultures to mid-log phase, then harvest and wash the cells with PBS. b. Resuspend the cells in PBS to a standardized optical density (e.g., OD₆₀₀ of 0.4).

  • Assay Setup: a. In the microtiter plate, add the bacterial suspension to wells containing different concentrations of this compound or azithromycin. b. Include wells with bacteria only (negative control) and bacteria with CCCP (positive control).

  • Fluorescence Measurement: a. Add the fluorescent substrate to all wells. b. Immediately begin measuring the fluorescence intensity over time at the appropriate excitation and emission wavelengths.

  • Data Analysis: a. Plot fluorescence intensity versus time for each condition. b. An increase in fluorescence accumulation in the presence of this compound compared to the negative control suggests that it may be inhibiting the efflux of the fluorescent substrate, either by being a competitive substrate or a direct inhibitor of the pump.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

bacterial_resistance_mechanisms cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms ribosome Ribosome (50S) protein Protein Synthesis ribosome->protein Translation efflux Efflux Pump macrolide_out Extracellular Macrolide efflux->macrolide_out Expulsion macrolide This compound / Azithromycin macrolide->ribosome Inhibition macrolide->efflux Transport Out erm erm gene expression (Ribosomal Methylation) erm->ribosome Alters Binding Site mef mef gene expression (Efflux Pump Upregulation) mef->efflux Increases Pump Expression

Caption: Overview of macrolide action and primary bacterial resistance mechanisms.

mic_workflow start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

efflux_assay_logic condition Condition Wild-Type Cells Efflux Pump Inhibitor (e.g., CCCP) This compound observation Observation Low intracellular fluorescence (Dye is pumped out) High intracellular fluorescence (Efflux is blocked) Increased fluorescence vs. Wild-Type condition->observation conclusion Conclusion Active Efflux Efflux is Inhibited This compound may be an efflux pump substrate or inhibitor observation->conclusion

Caption: Logical relationship in the interpretation of the efflux pump inhibition assay.

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Desosaminylazithromycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Desosaminylazithromycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis important?

This compound, also known as Azithromycin (B1666446) EP Impurity J or Descladinose Azithromycin, is a key derivative of azithromycin where the cladinose (B132029) sugar has been removed.[1] Its synthesis is important for several reasons:

  • Reference Standard: It serves as a critical reference standard for the quality control of azithromycin, helping to identify and quantify impurities in drug formulations.[1]

  • Research Compound: Studying its biological activity helps in understanding the structure-activity relationship of macrolide antibiotics and in the development of new derivatives with potentially improved properties.[1]

Q2: What is the primary synthetic route to obtain this compound?

The most common method for synthesizing this compound is through the controlled acid-catalyzed or enzymatic hydrolysis of the cladinose sugar from the parent azithromycin molecule.[1] Stirring azithromycin with aqueous HCl is a frequently employed first step in the synthesis of various derivatives.[1]

Q3: What are the main challenges in the synthesis of this compound?

The primary challenge lies in the selective cleavage of the cladinose sugar without causing unwanted side reactions, such as the opening of the macrolide lactone ring or degradation of the desosamine (B1220255) sugar.[2] The reaction conditions, particularly pH, must be carefully controlled to favor the desired hydrolysis.

Q4: How does pH affect the synthesis of this compound?

The formation of this compound from azithromycin is highly pH-dependent. At a pH of 6.0, it is the major degradation product. However, as the pH moves towards 7.2, its formation decreases, and other degradation products resulting from the opening of the macrocyclic lactone ring become more prevalent.[2]

Q5: What are common side products in this compound synthesis?

Besides the desired product, several side products can form, especially under uncontrolled reaction conditions. These include:

  • Products from the opening of the macrolide lactone ring.[2]

  • Further degradation products resulting from the loss of the desosamine sugar.[3]

  • Oxidized derivatives of azithromycin or this compound.[3]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause Recommended Solution
Low yield of this compound Incorrect pH of the reaction mixture.Carefully buffer the reaction to a pH of approximately 6.0. Use a reliable pH meter and make adjustments with dilute acid or base as needed.[2]
Reaction time is too short or too long.Monitor the reaction progress using HPLC. Optimize the reaction time to maximize the formation of the desired product and minimize the formation of degradation products.
Inappropriate reaction temperature.Maintain a consistent and optimized temperature throughout the reaction. A study on azithromycin degradation suggests that stability decreases with increasing temperature.[4]
Formation of multiple unidentified impurities Non-selective hydrolysis due to harsh acidic conditions.Consider using a milder acid or a buffered system. Alternatively, explore enzymatic hydrolysis which can offer higher selectivity.[1]
Presence of oxidizing agents.Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Degradation of the starting material.Use high-purity azithromycin as the starting material. Store it under appropriate conditions to prevent degradation before use.
Difficulty in controlling the reaction Fluctuations in pH and temperature.Use a well-controlled reactor setup with precise pH and temperature monitoring and control systems.
Purification Troubleshooting
Problem Possible Cause Recommended Solution
Poor separation of this compound from starting material and byproducts during chromatography Inappropriate stationary phase.For HPLC purification, a C18 reversed-phase column is commonly used and effective.[5]
Mobile phase composition is not optimized.Develop a gradient elution method. A typical mobile phase for HPLC analysis of azithromycin and its impurities consists of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter to optimize for good separation.[5]
Co-elution of impurities.Adjust the gradient slope, flow rate, and column temperature to improve resolution. Consider using a different organic modifier or a column with a different selectivity.
Low recovery of purified product Adsorption of the compound to the stationary phase.Ensure the pH of the mobile phase is appropriate to maintain the analyte in a single ionic state.
Degradation of the product during purification.Work at lower temperatures and minimize the time the sample is on the column. Ensure the mobile phase is stable and does not promote degradation.
Presence of unknown peaks in the final product Incomplete separation.Re-purify the product using a shallower gradient or a different chromatographic technique (e.g., different stationary phase).
Contamination from solvents or equipment.Use high-purity solvents and thoroughly clean all equipment before use.

Experimental Protocols

Protocol 1: Acidic Hydrolysis of Azithromycin to Synthesize this compound

This protocol is a general guideline based on literature reports of azithromycin degradation studies.[2][6] Optimization will be required for specific experimental setups.

Materials:

  • Azithromycin

  • Sulfuric acid (or another suitable acid)

  • Methanol

  • Deionized water

  • Buffer solution (pH 6.0)

  • HPLC system for reaction monitoring

Procedure:

  • Dissolve a known amount of azithromycin in methanol.

  • Add the azithromycin solution to a buffered aqueous solution maintained at pH 6.0.

  • Carefully add a dilute solution of sulfuric acid to initiate the hydrolysis.

  • Maintain the reaction mixture at a constant temperature (e.g., 37°C) with stirring.[4]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

  • Once the desired conversion is achieved, quench the reaction by neutralizing the acid with a suitable base.

  • Proceed with the extraction and purification of this compound.

Quantitative Data Example (Hypothetical):

pHReaction Time (hours)Yield of this compound (%)
5.52445
6.02465
6.52450
7.02430
Protocol 2: Purification of this compound by Preparative HPLC

This is a general protocol and should be optimized based on the specific analytical HPLC method developed.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 preparative column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH adjusted as per analytical method)

  • Crude reaction mixture containing this compound

Procedure:

  • Develop an analytical HPLC method to achieve good separation of this compound from azithromycin and major impurities.

  • Scale up the analytical method to the preparative scale. This involves adjusting the flow rate and injection volume based on the column dimensions.

  • Dissolve the crude reaction mixture in a suitable solvent (e.g., a mixture of the mobile phase components).

  • Filter the sample solution to remove any particulate matter.

  • Perform the preparative HPLC separation using the optimized gradient and flow rate.

  • Collect fractions corresponding to the this compound peak based on the UV chromatogram.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Logical Workflow for this compound Synthesis and Purification

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start with Azithromycin Hydrolysis Controlled Hydrolysis (Acidic or Enzymatic) Start->Hydrolysis Monitoring Reaction Monitoring (HPLC) Hydrolysis->Monitoring Monitoring->Hydrolysis Incomplete Quenching Reaction Quenching Monitoring->Quenching Desired conversion Extraction Crude Product Extraction Quenching->Extraction Prep_HPLC Preparative HPLC Extraction->Prep_HPLC Fraction_Analysis Fraction Analysis (Analytical HPLC) Prep_HPLC->Fraction_Analysis Fraction_Analysis->Prep_HPLC Re-purification needed Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Purity Confirmed Solvent_Removal Solvent Removal Pooling->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product Low_Yield_Troubleshooting Problem Low Yield of This compound Check_pH Verify Reaction pH Problem->Check_pH Adjust_pH Adjust to pH ~6.0 Check_pH->Adjust_pH Incorrect Check_Time_Temp Review Reaction Time & Temperature Check_pH->Check_Time_Temp Correct Optimize_Conditions Optimize Time & Temperature via HPLC Monitoring Check_Time_Temp->Optimize_Conditions Not Optimized Check_Purity Analyze Starting Material Purity Check_Time_Temp->Check_Purity Optimized Use_High_Purity Use High-Purity Azithromycin Check_Purity->Use_High_Purity Low Purity

References

Technical Support Center: Synthesis of Desosaminylazithromycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of desosaminylazithromycin. The primary route to obtaining this compound is through the selective hydrolysis of the L-cladinose sugar from the azithromycin (B1666446) core.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common method of acidic hydrolysis of azithromycin.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete hydrolysis of the cladinose (B132029) sugar.- Optimize Reaction Time and Temperature: Prolong the reaction time or slightly increase the temperature. Monitor the reaction progress using HPLC to determine the optimal endpoint.[1][2] - Adjust pH: Ensure the pH is within the optimal range for cladinose cleavage (typically pH 1.0-2.0 with HCl).[3]
Degradation of the product.- Control pH: Avoid overly acidic conditions that can lead to the opening of the macrolide lactone ring, a known degradation pathway.[2][4] - Maintain Recommended Temperature: Avoid excessive heat, as it can promote side reactions and degradation. Room temperature is often sufficient.[3]
Presence of Multiple Impurities in the Final Product Non-selective hydrolysis or side reactions.- Use of Protecting Groups: Although not always necessary for this specific hydrolysis, consider protecting other reactive hydroxyl groups on the azithromycin molecule if significant side products are observed.[5] - Strict pH Control: Maintain a narrow pH range to favor the selective cleavage of the cladinose glycosidic bond over other acid-labile groups.[2]
Incomplete reaction.- Monitor Reaction Progress: Use HPLC to track the disappearance of the starting material (azithromycin) and the formation of this compound to ensure the reaction goes to completion.[6]
Difficulty in Purifying this compound Co-elution with starting material or byproducts.- Optimize Crystallization: After neutralizing the reaction mixture, crystallization from a suitable solvent system (e.g., acetone) can effectively purify the product.[3] - Chromatography: If crystallization is insufficient, flash chromatography using a solvent system like dichloromethane (B109758)/methanol can be employed for further purification.[3]
Presence of polar impurities.- Washing Steps: Thoroughly wash the crude product with cold water after precipitation to remove water-soluble impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the selective acid-catalyzed hydrolysis of the L-cladinose sugar from azithromycin.[5] This is a deglycosylation reaction rather than a glycosylation.

Q2: What are the typical reaction conditions for the acidic hydrolysis of azithromycin to yield this compound?

A2: Typical reaction conditions involve dissolving azithromycin in an aqueous medium and carefully adjusting the pH to a range of 1.0-2.0 using an acid like hydrochloric acid (HCl). The reaction is often carried out at room temperature with stirring for several hours.[3]

Q3: What is a good achievable yield for this reaction?

A3: With optimized conditions, yields for the synthesis of this compound via acid hydrolysis of azithromycin are reported to be high, often in the range of 91% to 98.1%.[3][7]

Q4: What are the major side reactions or degradation products to be aware of during the synthesis?

A4: The primary side reaction to be concerned with is the opening of the 15-membered macrolide lactone ring, which can occur under certain pH conditions.[2] this compound is also known as Azithromycin Impurity J in the European Pharmacopoeia, and it can be a precursor to other impurities.[8][9]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC).[6] This allows for the tracking of the consumption of the azithromycin starting material and the formation of the this compound product.

Q6: What are the recommended methods for purifying the final product?

A6: Purification is typically achieved by neutralizing the reaction mixture to precipitate the product. The precipitate is then collected by filtration, washed, and can be further purified by crystallization from a solvent such as acetone (B3395972).[3] For higher purity, column chromatography may be necessary.[3]

Experimental Protocols

Protocol 1: Synthesis of 3-O-descladinosylazithromycin

This protocol is adapted from a published procedure with a reported yield of 91%.[3]

  • Dissolution: Dissolve azithromycin (10 g, 13 mmol) in water (60 mL) at room temperature.

  • pH Adjustment: Slowly add 36% aqueous HCl dropwise to the solution until the pH is adjusted to 1.0–2.0.

  • Reaction: Stir the resulting solution for 5 hours at room temperature.

  • Neutralization and Precipitation: Adjust the pH to 9 with 25% aqueous ammonia (B1221849). A precipitate will form.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with cold water.

  • Purification: Crystallize the crude product from acetone to afford 3-O-descladinosylazithromycin as a white solid.

Protocol 2: Alternative Synthesis of 3-O-descladinosyl-3-OH azithromycin

This protocol is adapted from a published procedure with a reported yield of 98.1%.[7]

  • Dissolution: Dissolve azithromycin (20.0 g, 26.7 mmol) in ethanol (B145695) (35 mL).

  • Acidification: Slowly add 1 M hydrochloric acid to the reaction system.

  • Reaction: Stir the mixture for 1 hour at 40 °C.

  • Neutralization: Adjust the pH to 10 with aqueous ammonia (NH₃·H₂O).

  • Extraction: Add dichloromethane (CH₂Cl₂) for extraction.

  • Washing: Wash the organic phase with water and brine.

  • Isolation: Dry the organic phase to afford the product as a white solid.

Data Summary

Parameter Method 1 Method 2
Starting Material AzithromycinAzithromycin
Acid Used 36% Aqueous HCl1 M HCl
Solvent WaterEthanol
pH 1.0 - 2.0Not specified, but neutralized to 10
Temperature Room Temperature40 °C
Reaction Time 5 hours1 hour
Reported Yield 91%98.1%
Reference [3][7]

Visualizations

Synthesis_Pathway Azithromycin Azithromycin Intermediate + H₂O, H⁺ Azithromycin->Intermediate This compound This compound Intermediate->this compound Cladinose L-Cladinose Intermediate->Cladinose

Caption: Synthesis of this compound via Acid Hydrolysis.

Troubleshooting_Yield Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Check_Degradation Significant Degradation? Check_Completion->Check_Degradation Yes Optimize_Time_Temp Increase Time / Temp Check_Completion->Optimize_Time_Temp No Control_pH Verify & Control pH Check_Degradation->Control_pH Yes Purification_Loss Review Purification Check_Degradation->Purification_Loss No Solution Improved Yield Optimize_Time_Temp->Solution Control_pH->Solution

Caption: Troubleshooting Workflow for Low Yield.

References

Desosaminylazithromycin Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of desosaminylazithromycin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

This compound is a primary degradation product of the macrolide antibiotic azithromycin (B1666446).[1] It is formed through the hydrolytic cleavage of the cladinose (B132029) sugar moiety from the azithromycin molecule. This degradation process is significantly influenced by pH and can occur under both acidic and basic conditions.[1] In pharmacopoeial standards, it is recognized as "Impurity J" in the European Pharmacopoeia and serves as a critical marker for the quality control of azithromycin.[1]

Q2: What are the primary factors that influence the stability of this compound?

The stability of this compound, and its parent compound azithromycin, is primarily affected by:

  • pH: Hydrolysis is a major degradation pathway, and its rate is pH-dependent. Azithromycin is known to be unstable in acidic environments.[2] this compound has been identified as the major degradation product at a pH of 6.0, with its relative amount decreasing as the pH approaches 7.2.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[2]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.

Q3: What are the known degradation pathways of azithromycin leading to this compound?

The principal degradation pathway is hydrolysis, which can be catalyzed by both acids and bases.

Azithromycin Azithromycin This compound This compound Azithromycin->this compound  Hydrolysis (Acidic/Basic Conditions) Cladinose Cladinose Sugar Azithromycin->Cladinose  Cleavage Other_Degradants Other Degradation Products This compound->Other_Degradants  Further Degradation

Figure 1: Primary Degradation Pathway of Azithromycin to this compound.

Beyond a pH of 7.2, other degradation products associated with the opening of the macrocyclic lactone ring become more prevalent.[1]

Q4: Are there any known further degradation products of this compound?

While the primary focus of many studies is the formation of this compound from azithromycin, further degradation of the this compound molecule itself is possible under continued stress conditions. This could involve the opening of the macrocyclic lactone ring or other modifications to the core structure.[1][3]

Troubleshooting Guides

HPLC Analysis of this compound

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause:

    • Interaction of the basic amine groups in this compound with acidic silanol (B1196071) groups on the HPLC column packing.

    • Inappropriate mobile phase pH.

    • Column overload.

    • Column degradation.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analysis of basic compounds. For macrolides, a higher pH (around 8-11) is often used to suppress the ionization of silanols, but this requires a pH-stable column.

    • Use a High-Purity Silica (B1680970) Column: Modern columns with end-capping and high-purity silica minimize silanol interactions.

    • Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to mask residual silanol groups.

    • Reduce Sample Concentration: Inject a more dilute sample to check for column overload.

    • Evaluate Column Performance: Test the column with a standard compound to assess its condition.

Issue 2: Inconsistent Retention Times

  • Possible Cause:

    • Inadequate column equilibration.

    • Fluctuations in mobile phase composition or flow rate.

    • Temperature variations.

    • Column aging.

  • Troubleshooting Steps:

    • Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient time before starting the analysis.

    • Check Pumping System: Verify that the HPLC pump is delivering a consistent flow rate and that there are no leaks.

    • Degas Mobile Phase: Properly degas the mobile phase to prevent air bubbles in the pump.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.

    • Monitor Column Performance: Regularly check the column's performance with a system suitability standard.

Issue 3: Ghost Peaks

  • Possible Cause:

    • Contaminants in the mobile phase or from the sample matrix.

    • Carryover from previous injections.

    • Late eluting peaks from a previous run.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Prepare the mobile phase with HPLC-grade solvents and high-purity water.

    • Implement a Robust Needle Wash Protocol: Use a strong solvent in the autosampler wash to minimize carryover.

    • Extend the Run Time: Increase the run time of a blank injection to check for late-eluting peaks.

    • Flush the Column: Flush the column with a strong solvent to remove strongly retained contaminants.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Azithromycin
Stress ConditionReagent/ConditionDurationTemperature% Degradation of AzithromycinPrimary Degradation Product(s)Reference
Acidic Hydrolysis 0.1 M HCl24 hours37°C~90% within 10 minsThis compound[4]
Basic Hydrolysis 0.1 M NaOH24 hoursAmbientSlight DegradationThis compound[1]
Oxidative 3% H₂O₂4 minutesAmbient~5%Azithromycin N-oxide[5]
Photolytic UV Light (254 nm)24 hoursAmbientStable-[1]
Thermal 60°C2 hours60°CStable-[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Azithromycin and its Impurities

This protocol is adapted from validated methods for the analysis of azithromycin and its degradation products, including this compound.[4]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to a suitable range, e.g., 7.5-8.5) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A common ratio is 35:65 (v/v) buffer to organic.

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Column Temperature: 40-50°C.

  • Detection Wavelength: 210-215 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components). Prepare working standards by diluting the stock solution to the desired concentration range.

  • Sample Solution: For drug substance, dissolve a known amount in the diluent. For formulated products, extract the active ingredient and dilute to a suitable concentration. Filter all solutions through a 0.45 µm syringe filter before injection.

3. System Suitability:

Before sample analysis, inject a system suitability solution containing azithromycin and this compound to verify:

  • Resolution: The resolution between the azithromycin and this compound peaks should be greater than 2.0.

  • Tailing Factor: The tailing factor for each peak should be less than 2.0.

  • Reproducibility: The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis Prep_Standard Prepare Standard Solution Filter Filter all solutions (0.45 µm) Prep_Standard->Filter Prep_Sample Prepare Sample Solution Prep_Sample->Filter Equilibrate Equilibrate HPLC System Filter->Equilibrate System_Suitability Perform System Suitability Test Equilibrate->System_Suitability Inject_Samples Inject Samples and Standards System_Suitability->Inject_Samples Data_Analysis Analyze Data and Quantify Inject_Samples->Data_Analysis

Figure 2: Experimental Workflow for HPLC Analysis.
Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies to investigate the stability of this compound.

1. Preparation of Stock Solution:

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C).

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light.

3. Sample Analysis:

At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis using a validated stability-indicating method (as described in Protocol 1).

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that in an unstressed control sample.

  • Identify and characterize any significant degradation products using techniques like LC-MS.

cluster_stress Application of Stress Conditions Start Start: this compound Stock Solution Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photodegradation Start->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Evaluation and Degradation Pathway Elucidation Analysis->Data

Figure 3: Forced Degradation Study Workflow.

References

Technical Support Center: Desosaminylazithromycin Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Desosaminylazithromycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure accurate, reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of interference in this compound mass spec analysis?

A1: The most common source of interference is the matrix effect , which can lead to ion suppression or enhancement.[1][2][3] This occurs when co-eluting components from the sample matrix, such as salts, phospholipids, and metabolites, interfere with the ionization of this compound in the mass spectrometer's ion source.[2][4][5] Other potential sources of interference include contamination from sample collection tubes, solvents, and lab equipment, as well as the presence of structurally related compounds or metabolites.[6][7]

Q2: What is ion suppression and how does it affect my results?

A2: Ion suppression is a specific type of matrix effect where co-eluting substances reduce the ionization efficiency of the target analyte, in this case, this compound.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your assay.[3][4] In severe cases, ion suppression can lead to the complete loss of the analyte signal.[8]

Q3: How can I detect the presence of matrix effects in my analysis?

A3: Matrix effects can be assessed using a few different methods. One common approach is the post-extraction addition method .[3] In this method, you compare the peak area of this compound in a neat solution to the peak area of the analyte spiked into a blank, extracted sample matrix. A significant difference in peak areas indicates the presence of matrix effects.[4] Another technique is post-column infusion , where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column, and a blank matrix is injected. Any dip in the baseline signal at the retention time of interfering components indicates ion suppression.[3]

Q4: Are there specific sample preparation techniques recommended to minimize interference for this compound?

A4: Yes, the choice of sample preparation is crucial for minimizing matrix effects. While simple protein precipitation is a quick method, it is often insufficient for removing all interfering substances, particularly phospholipids.[1] More effective techniques for complex matrices like plasma or tissue homogenates include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up samples and concentrating the analyte.[9][10] It can significantly reduce matrix effects compared to protein precipitation.

  • Liquid-Liquid Extraction (LLE): LLE is another robust technique for separating this compound from many interfering components based on its solubility.[1][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound mass spec analysis.

Problem Potential Cause Recommended Solution
Low or no signal for this compound Severe ion suppression from the sample matrix.1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interfering components.[1] 2. Improve Chromatographic Separation: Modify your LC method to separate the this compound peak from the regions where matrix components elute. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[1] 3. Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering substances to a level where they no longer cause significant ion suppression.
Poor peak shape (e.g., tailing, fronting) Interaction of the analyte with active sites in the LC system, such as metal surfaces in the column or tubing.1. Use a Metal-Free or PEEK-Lined Column: Certain compounds can chelate with metal ions in stainless steel columns, leading to poor peak shape and signal loss. Using a column with PEEK or other inert materials can mitigate this issue.[8] 2. Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the ionization state of this compound and reduce unwanted interactions with the stationary phase.
Inconsistent results and poor reproducibility Variable matrix effects between different sample lots or inconsistent sample preparation.1. Incorporate a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the best way to compensate for variability in matrix effects and sample recovery. The SIL-IS will be affected by ion suppression in the same way as the analyte, leading to a more accurate and precise quantification. 2. Automate Sample Preparation: Automated liquid handling systems can improve the consistency and reproducibility of your sample preparation workflow.[9]
Carryover of this compound in blank injections Adsorption of the analyte to surfaces in the autosampler or LC system.1. Optimize Autosampler Wash Solvents: Use a strong organic solvent, possibly with a small amount of acid or base, to effectively wash the injection needle and sample loop between injections. 2. Inject a Blank with a High Organic Content: After injecting a high-concentration sample, injecting a blank with a high percentage of organic solvent can help to flush out any residual analyte from the system.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for extracting this compound from a biological matrix like plasma. Note: This is a template and may require optimization for your specific application.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[9]

  • Sample Loading: Mix 500 µL of plasma sample with 500 µL of 4% phosphoric acid. Load the entire volume onto the conditioned SPE cartridge.[9]

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar impurities.[9]

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[11] Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical starting conditions for the analysis of this compound.

  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is a common choice.[10][12]

    • Mobile Phase A: 0.1% formic acid in water.[12]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[12]

    • Gradient: A gradient elution starting with a low percentage of organic phase is typically used to separate the analyte from matrix components.

    • Flow Rate: 0.3 mL/min.[12]

    • Injection Volume: 5 µL.[12]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for macrolide antibiotics.[12]

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor and Product Ions: These will need to be optimized for this compound. For azithromycin (B1666446), a common transition is m/z 749.5 -> 591.5.[13] The transitions for this compound will be different and should be determined by infusing a standard solution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample spe Solid-Phase Extraction sample->spe Loading evap Evaporation & Reconstitution spe->evap Elution lc LC Separation evap->lc Injection ms MS/MS Detection lc->ms data Data Analysis ms->data Data Acquisition

Caption: Experimental workflow for this compound analysis.

troubleshooting_flow start Low Signal Intensity? check_matrix Assess Matrix Effect (Post-Extraction Addition) start->check_matrix matrix_present Matrix Effect Present? check_matrix->matrix_present optimize_prep Optimize Sample Prep (e.g., use SPE) matrix_present->optimize_prep Yes check_instrument Check Instrument Performance matrix_present->check_instrument No optimize_lc Improve LC Separation optimize_prep->optimize_lc end Problem Resolved optimize_lc->end check_instrument->end

Caption: Troubleshooting flowchart for low signal intensity.

References

common pitfalls in Desosaminylazithromycin handling and preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Desosaminylazithromycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls in handling, preparation, and analysis of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or Inaccurate Results in HPLC Analysis

Question: My HPLC results for this compound are showing inconsistent peak areas and retention times. What could be the cause?

Answer: Inconsistent HPLC results for this compound can stem from several factors related to sample preparation, chromatographic conditions, and the stability of the analyte.

  • Sample and Standard Stability: this compound can be unstable in certain analytical solutions. It is recommended to use freshly prepared solutions. One study demonstrated that standard and sample solutions of Azithromycin and its impurities are stable for up to 24 hours at room temperature.

  • Mobile Phase pH: The pH of the mobile phase is critical for consistent chromatography of basic compounds like this compound. A mobile phase with a high pH (around 8-11) is often used for the analysis of Azithromycin and its impurities to ensure good peak shape and reproducibility. Inadequate pH control can lead to peak tailing and shifting retention times.

  • Column Choice and Temperature: A C18 column is commonly used for the separation of Azithromycin and its impurities. The choice of a specific C18 column can impact the relative retention times of impurities. Column temperature should be carefully controlled, as variations can affect retention times.

  • Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve and inject samples in the mobile phase.

Issue 2: Presence of Unexpected Peaks in the Chromatogram

Question: I am observing unexpected peaks in my chromatogram when analyzing this compound. What is their likely origin?

Answer: The presence of unexpected peaks can be due to degradation of the parent compound, Azithromycin, or the this compound itself, as well as impurities from solvents or excipients.

  • Degradation of Azithromycin: this compound is a known degradation product of Azithromycin, formed through the cleavage of the cladinose (B132029) sugar moiety. This degradation is accelerated under both acidic and basic conditions. If your sample contains traces of Azithromycin, it may degrade during sample preparation or analysis, leading to the appearance of a this compound peak or other related impurities.

  • Forced Degradation: Studies have shown that Azithromycin undergoes significant degradation when subjected to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions, as well as oxidative stress (e.g., hydrogen peroxide). If your experimental conditions involve such stressors, the formation of degradation products is likely.

  • Solvent Impurities: Ensure the use of high-purity HPLC-grade solvents, as impurities in the solvents can appear as extraneous peaks in the chromatogram.

Frequently Asked Questions (FAQs)

Handling and Storage

  • Q1: What are the recommended storage conditions for this compound?

    • A1: this compound should be stored in a tightly sealed container, protected from light. For long-term storage, refrigeration at 2-8°C is recommended. Some suppliers recommend storing at temperatures below -15°C. Always refer to the supplier's specific instructions.

  • Q2: What safety precautions should be taken when handling this compound?

    • A2: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. It is recommended to use personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. Handle in a well-ventilated area. In case of contact, wash the affected area thoroughly with water.

Preparation and Solubility

  • Q3: What solvents can be used to dissolve this compound?

  • Q4: How can I prepare a stock solution of this compound for analytical standards?

    • A4: To prepare a stock solution, accurately weigh a known amount of this compound and dissolve it in a suitable solvent, such as acetonitrile (B52724) or the HPLC mobile phase, in a volumetric flask. Ensure complete dissolution, using sonication if necessary.

Data Presentation

Table 1: Reported Solubility of this compound

SolventSolubility
Methanol (B129727)Slightly Soluble
ChloroformSlightly Soluble

Note: Quantitative solubility data is limited in publicly available literature. Researchers should determine solubility for their specific experimental conditions.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound (as an impurity of Azithromycin)

This protocol is a composite based on several published methods for the analysis of Azithromycin and its impurities.

  • Chromatographic System:

    • Column: C18, 5 µm particle size, 250 mm x 4.6 mm

    • Mobile Phase A: Dibasic sodium phosphate (B84403) buffer (e.g., 0.01 M), pH adjusted to 8.9 with phosphoric acid.

    • Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 75:25 v/v).

    • Gradient Elution: A typical gradient might start with a lower percentage of Mobile Phase B, gradually increasing to elute the impurities and the main compound. The specific gradient profile should be optimized for the separation of all relevant impurities.

    • Flow Rate: 1.0 - 2.0 mL/min

    • Column Temperature: 50-60°C

    • Detection: UV at 210 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh a sample containing Azithromycin and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B).

    • Use sonication to ensure complete dissolution.

    • Dilute the solution to the desired concentration with the same solvent.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the same solvent used for the sample.

    • Prepare working standards by diluting the stock solution to the desired concentration range for calibration.

Mandatory Visualization

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample/Standard dissolve Dissolve in Appropriate Solvent (e.g., Acetonitrile) weigh->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate dilute Dilute to Final Concentration sonicate->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify this compound integrate->quantify degradation_pathway Azithromycin Azithromycin This compound This compound Azithromycin->this compound Hydrolysis (Acidic or Basic Conditions) Other_Degradation_Products Other Degradation Products Azithromycin->Other_Degradation_Products Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Desosaminylazithromycin from its related impurities during chromatographic analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and related substances.

Problem 1: Poor resolution between this compound and other related impurities, particularly Azithromycin Related Compound F.

Possible Causes and Solutions:

  • Inadequate Mobile Phase pH: The pH of the mobile phase is a critical factor in achieving optimal separation of Azithromycin and its impurities.[1][2] Azithromycin is a basic compound, and slight variations in pH can significantly impact its retention and selectivity.

    • Solution: Carefully control the mobile phase pH. For reversed-phase chromatography, a higher pH (around 8-11) often improves peak shape and resolution.[1] However, high pH can degrade silica-based columns.[3] If using a silica-based column, ensure it is designed for high pH applications. Alternatively, explore polymer-based columns that are more stable at higher pH ranges.

  • Suboptimal Mobile Phase Composition: The organic modifier and buffer concentration in the mobile phase directly influence the resolution.

    • Solution:

      • Organic Modifier: Acetonitrile (B52724) is often preferred over methanol (B129727) as it provides better elution power and a lower UV cutoff.[2] Experiment with different ratios of acetonitrile and buffer to fine-tune the separation.

      • Buffer Concentration: An optimal buffer concentration is crucial. Low buffer concentration can lead to poor peak shape and retention time variability, while excessively high concentrations can cause precipitation, especially when mixed with a high percentage of organic solvent.

  • Inappropriate Column Selection: The choice of stationary phase is fundamental for good separation.

    • Solution: A C18 column is commonly used for Azithromycin analysis.[2][4] However, for challenging separations, consider columns with different selectivities, such as phenyl-hexyl or cyano phases. Also, columns with a smaller particle size (e.g., sub-2 µm) can provide higher efficiency and better resolution, although they may require a UHPLC system.

  • Incorrect Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.

    • Solution: Increasing the column temperature can sometimes improve peak shape and reduce analysis time.[2] However, excessively high temperatures can lead to the degradation of the analyte or the stationary phase. A typical starting point is 30-40°C, with optimization as needed.

Problem 2: Peak tailing for this compound and other impurity peaks.

Possible Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with basic compounds like this compound, leading to peak tailing.

    • Solution:

      • Use an end-capped column to minimize silanol interactions.

      • Operate at a higher mobile phase pH to deprotonate the silanol groups.

      • Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion and tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, resulting in poor peak shape.

    • Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Problem 3: Retention time variability.

Possible Causes and Solutions:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition or pH can lead to shifts in retention times.

    • Solution: Prepare the mobile phase accurately and consistently. Use a calibrated pH meter and ensure thorough mixing. Degas the mobile phase before use to prevent bubble formation in the pump.

  • Fluctuations in Column Temperature: Inconsistent column temperature can cause retention time drift.

    • Solution: Use a column oven to maintain a constant and uniform temperature.

  • HPLC System Issues: Problems with the pump, such as leaks or faulty check valves, can lead to an unstable flow rate and retention time variability.

    • Solution: Perform regular maintenance on the HPLC system, including checking for leaks and cleaning or replacing check valves as needed.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound and its related impurities?

A1: A good starting point is a reversed-phase HPLC method using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). The mobile phase can be a gradient of a phosphate (B84403) or borate (B1201080) buffer at a pH around 9 and acetonitrile. Detection is typically performed using a UV detector at a low wavelength, such as 210 nm.[4]

Q2: How can I improve the sensitivity of the method to detect low-level impurities?

A2: To improve sensitivity, you can:

  • Increase the injection volume, but be mindful of potential peak distortion.

  • Use a detector with higher sensitivity, such as a mass spectrometer (MS).

  • Optimize the mobile phase to reduce baseline noise.

  • Use a column with a smaller internal diameter (e.g., 2.1 mm) to increase the concentration of the analyte as it passes through the detector.

Q3: What are the common degradation pathways for Azithromycin that I should be aware of when analyzing for impurities?

A3: Azithromycin can degrade under acidic, basic, and oxidative conditions. Forced degradation studies are often performed to identify potential degradation products that may need to be monitored as impurities.[2]

Q4: Are there any alternatives to the high pH mobile phases used in some official monograph methods?

A4: Yes, while high pH methods are common, some researchers have developed methods using lower pH mobile phases with specific columns and additives to achieve adequate separation. These methods can be advantageous as they are often more compatible with standard silica-based columns and can reduce the risk of column degradation.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Azithromycin Impurity Analysis

ParameterMethod AMethod BMethod C
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3 µmPolymer-based, 150 x 4.6 mm, 5 µm
Mobile Phase A 25 mM Phosphate Buffer, pH 9.00.1% Formic Acid in Water50 mM Borate Buffer, pH 10.5
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 30-70% B over 40 min20-60% B over 30 min40-80% B over 35 min
Flow Rate 1.0 mL/min1.2 mL/min0.8 mL/min
Column Temp. 35°C40°C30°C
Detection UV at 210 nmUV at 215 nmUV at 210 nm

Table 2: Effect of Mobile Phase pH on Resolution (Rs) between this compound and a Critical Pair

Mobile Phase pHResolution (Rs)
7.51.2
8.01.8
8.52.1
9.02.5
9.52.4

Experimental Protocols

Protocol 1: Standard HPLC Method for the Analysis of this compound

  • Preparation of Mobile Phase A (Phosphate Buffer, pH 9.0):

    • Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 25 mM solution.

    • Adjust the pH to 9.0 ± 0.05 with a suitable base (e.g., 1 M sodium hydroxide).

    • Filter the buffer through a 0.45 µm membrane filter.

  • Preparation of Mobile Phase B:

    • Use HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution as described in Table 1, Method A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 20 µL.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to achieve a final concentration within the linear range of the method.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject a system suitability solution containing Azithromycin and known impurities to verify the performance of the chromatographic system.

    • Check for parameters such as resolution between critical pairs, peak tailing, and repeatability of injections.

Visualizations

Experimental_Workflow prep_mp Mobile Phase Preparation hplc_setup HPLC System Setup prep_mp->hplc_setup prep_sample Sample Preparation analysis Sample Analysis prep_sample->analysis sys_suit System Suitability Test hplc_setup->sys_suit sys_suit->analysis Pass troubleshoot Troubleshooting sys_suit->troubleshoot Fail data_proc Data Processing and Analysis analysis->data_proc report Reporting data_proc->report troubleshoot->hplc_setup

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Logic start Poor Resolution Observed check_mp Check Mobile Phase (pH, Composition) start->check_mp check_col Evaluate Column (Type, Age) start->check_col check_temp Verify Column Temperature start->check_temp check_flow Inspect Flow Rate and System Pressure start->check_flow optimize_mp Optimize Mobile Phase check_mp->optimize_mp replace_col Replace Column check_col->replace_col adjust_temp Adjust Temperature check_temp->adjust_temp service_hplc Service HPLC System check_flow->service_hplc resolved Resolution Improved optimize_mp->resolved replace_col->resolved adjust_temp->resolved service_hplc->resolved

Caption: A logical workflow for troubleshooting poor resolution.

References

Technical Support Center: Method Validation for Desosaminylazithromycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of Desosaminylazithromycin. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and example experimental protocols to assist researchers, scientists, and drug development professionals in their laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in complex biological matrices like plasma or serum.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Asymmetry or Tailing) 1. Secondary Silanol (B1196071) Interactions: Active sites on the HPLC column packing material interact with the basic amine groups of the analyte. 2. Column Overload: Injecting too much analyte mass onto the column. 3. Incompatible Injection Solvent: The solvent used to dissolve the final extract is much stronger than the initial mobile phase.1. Mobile Phase Modification: Add a competing base (e.g., 0.1% formic acid or ammonium (B1175870) hydroxide (B78521), depending on the column) to the mobile phase to saturate silanol sites. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Solvent Matching: Ensure the injection solvent is as close in composition as possible to the initial mobile phase.
High Matrix Effect (Ion Suppression or Enhancement) 1. Co-elution of Matrix Components: Endogenous substances from the matrix (e.g., phospholipids, salts) elute at the same time as the analyte and interfere with ionization in the MS source.[1][2][3] 2. Inefficient Sample Cleanup: The sample preparation method fails to adequately remove interfering substances.[4]1. Improve Chromatographic Separation: Modify the HPLC gradient to better separate the analyte from the interfering peaks. Consider a different column chemistry (e.g., HILIC for polar compounds). 2. Optimize Sample Preparation: Switch to a more rigorous cleanup technique. If using protein precipitation, consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Phospholipid removal plates/cartridges can be very effective.[5][6] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing effective compensation.[3]
Low or Inconsistent Analyte Recovery 1. Inefficient Extraction: The chosen sample preparation method (e.g., LLE solvent, SPE sorbent) is not optimal for the analyte's physicochemical properties. 2. Analyte Instability: The analyte is degrading during sample collection, storage, or processing.[7] 3. pH-Dependent Extraction: The pH of the sample during extraction is not optimal for the analyte's charge state, leading to poor partitioning.1. Systematic Method Development: Test different LLE solvents or SPE sorbents and elution solvents to find the combination that yields the highest recovery.[8] 2. Conduct Stability Studies: Assess freeze-thaw stability, bench-top stability, and long-term storage stability to identify and mitigate degradation issues.[9][10] 3. Adjust pH: Modify the pH of the sample and extraction solvents to ensure the analyte is in its most non-ionized state for efficient extraction.
High Signal-to-Noise Ratio at LLOQ 1. Insufficient Sensitivity: The mass spectrometer settings are not optimized, or the sample is too dilute. 2. High Background Noise: Contamination from solvents, glassware, or the matrix itself.1. Optimize MS Parameters: Perform infusion experiments to determine the optimal precursor/product ion transitions, collision energy, and other source parameters. 2. Improve Sample Cleanup: A cleaner extract reduces background noise. 3. Use High-Purity Reagents: Ensure all solvents and reagents are LC-MS grade.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for validating a bioanalytical method according to regulatory guidelines? A1: According to guidelines from the ICH, FDA, and EMA, a full validation for a bioanalytical method must include selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[9][11][12] These parameters ensure the method is reliable and suitable for its intended purpose.[13]

Q2: How is the Matrix Effect quantitatively assessed? A2: The matrix effect is typically assessed by calculating a Matrix Factor (MF). This is done by comparing the peak response of an analyte spiked into a post-extraction blank matrix sample to the peak response of the analyte in a neat (pure solvent) solution at the same concentration.[3] The calculation is: MF = (Peak Response in Post-Extraction Spike) / (Peak Response in Neat Solution) An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[3] This should be tested using matrix from at least six different sources.[7]

Q3: What is the difference between Accuracy and Precision? A3: Accuracy refers to the closeness of the measured value to the true or nominal value, often expressed as percent recovery or percent bias.[14][15] Precision measures the degree of scatter or agreement between a series of measurements under the same conditions, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).[14][15] A method can be precise without being accurate. Both are critical for a reliable method.

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)? A4: A SIL-IS (e.g., this compound-d5) is highly recommended for LC-MS/MS methods. Because it has nearly identical chemical properties and chromatographic behavior to the analyte, it can effectively compensate for variability in sample preparation, injection volume, and, most importantly, matrix effects.[3] This leads to improved accuracy and precision.

Q5: What is Dilution Integrity and why is it important? A5: Dilution integrity is a validation parameter that demonstrates that a sample containing the analyte at a concentration above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix to bring it into the validated range and still yield accurate and precise results.[16] This is crucial for analyzing clinical or toxicokinetic samples where concentrations can be highly variable and unpredictable.

Example Experimental Protocol: LC-MS/MS Quantification

This section provides a detailed example of an LC-MS/MS method for quantifying this compound in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., this compound-d5 at 100 ng/mL).

  • Add 200 µL of 4% phosphoric acid, vortex for 30 seconds.

  • Condition an SPE cartridge (e.g., Mixed-Mode Cation Exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Conditions

  • HPLC System: UPLC/HPLC system capable of binary gradient delivery.

  • Column: C18 reverse-phase column (e.g., ACE C18, 2.1 x 100 mm, 1.7 µm).[17]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v).[17]

  • Flow Rate: 0.25 mL/min.[17]

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, return to initial conditions.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions (Example):

    • This compound: Q1 m/z 591.4 -> Q2 m/z 433.3

    • Internal Standard (d5): Q1 m/z 596.4 -> Q2 m/z 438.3 (Note: Specific m/z values must be optimized experimentally)

Summary of Validation Data

The following tables summarize typical acceptance criteria and example data for a bioanalytical method validation, based on FDA and ICH guidelines.[9][15]

Table 1: Linearity and Range

Parameter Acceptance Criteria Example Result
Calibration Range LLOQ to ULOQ 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99 0.9985

| Calibration Model | Linear, 1/x² weighting | Pass |

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC Level (ng/mL) Acceptance Criteria (Accuracy) Acceptance Criteria (Precision) Example Intra-day Accuracy (%) Example Inter-day Precision (%RSD)
LLOQ (1) 80 - 120% ≤ 20% 98.5% 12.1%
Low (3) 85 - 115% ≤ 15% 102.1% 8.5%
Mid (100) 85 - 115% ≤ 15% 97.4% 6.2%

| High (800) | 85 - 115% | ≤ 15% | 101.5% | 7.8% |

Table 3: Recovery and Matrix Effect

Parameter Acceptance Criteria Example Result
Extraction Recovery Consistent and reproducible ~85%
Matrix Factor (MF) %RSD ≤ 15% across 6 lots 8.9%

| IS-Normalized MF | %RSD ≤ 15% across 6 lots | 4.2% |

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Plasma Sample Spike Spike with Internal Standard Sample->Spike Pretreat Precipitate Proteins / Adjust pH Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elute Analyte SPE->Elute Dry Evaporate to Dryness Elute->Dry Recon Reconstitute in Mobile Phase Dry->Recon Inject Inject into LC-MS/MS Recon->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Bioanalytical Experimental Workflow from Sample to Result.

G Start Problem: High Matrix Effect (Ion Suppression) Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) used? Start->Check_IS Check_Chroma Is Analyte Peak Chromatographically Separated from Suppression Zone? Check_IS->Check_Chroma Yes Action_Use_IS Implement a SIL-IS to compensate for the effect. Check_IS->Action_Use_IS No Check_Cleanup Is Sample Cleanup Sufficient? Check_Chroma->Check_Cleanup Yes Action_Modify_LC Modify Gradient or Change Column to improve separation. Check_Chroma->Action_Modify_LC No Action_Improve_Cleanup Switch from PP to SPE or LLE. Use Phospholipid Removal Plates. Check_Cleanup->Action_Improve_Cleanup No End_Solved Problem Resolved Check_Cleanup->End_Solved Yes Action_Use_IS->End_Solved Action_Modify_LC->End_Solved Action_Improve_Cleanup->End_Solved

Caption: Troubleshooting Logic for High Matrix Effect in LC-MS/MS.

References

Validation & Comparative

Desosaminylazithromycin vs. Azithromycin: A Comparative Guide on Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structural and functional differences between azithromycin (B1666446) and its primary metabolite, desosaminylazithromycin, and their implications for antibacterial efficacy.

This guide provides a detailed comparison of azithromycin, a widely-used macrolide antibiotic, and its metabolite, this compound. The focus is on their respective antibacterial activities, supported by an examination of their structural differences and the experimental methods used to determine antibacterial potency. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Structural and Functional Overview

Azithromycin is a 15-membered ring macrolide antibiotic belonging to the azalide subclass.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translation of messenger RNA (mRNA).[2][3][4] A key structural feature of azithromycin is the presence of two sugar moieties attached to the macrocyclic lactone ring: a desosamine (B1220255) sugar and a cladinose (B132029) sugar. The desosamine sugar, in particular, is considered crucial for the bactericidal activity of many macrolide antibiotics.[1]

This compound is a primary metabolite and a known impurity of azithromycin.[1][5] It is formed through the hydrolytic cleavage of the cladinose sugar from the azithromycin molecule.[1] Consequently, this compound retains the desosamine sugar but lacks the cladinose moiety. This structural difference is significant and is predicted to impact its antibacterial efficacy.

Structural Relationship: Azithromycin and this compound Azithromycin Azithromycin (Lactone Ring + Desosamine + Cladinose) This compound This compound (Lactone Ring + Desosamine) Azithromycin->this compound Hydrolysis Cladinose Cladinose Sugar Azithromycin->Cladinose Cleavage of

Caption: Structural transformation from azithromycin to this compound.

Comparative Antibacterial Activity

A direct quantitative comparison of the antibacterial activity of this compound and azithromycin is challenging due to the limited availability of published data for this compound. However, existing literature and the structural differences between the two molecules allow for a qualitative assessment.

It is reported that the antibacterial action of this compound is considerably weaker than that of its parent compound, azithromycin.[6] This reduced activity is attributed to the absence of the cladinose sugar, which is understood to play a role in the binding of the antibiotic to the bacterial ribosome.[6] Studies on compounds similar to this compound have demonstrated reduced antibacterial activity against susceptible strains of Staphylococcus aureus and a lack of activity against resistant strains.[6]

Quantitative Data Presentation

Due to the absence of publicly available Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of bacterial strains, a direct comparative table is not feasible. The following table summarizes the well-established antibacterial spectrum of azithromycin.

Bacterial SpeciesAzithromycin MIC (µg/mL) RangeThis compound MIC (µg/mL)
Staphylococcus aureus0.5 - 2Data not available
Streptococcus pneumoniae≤0.12 - 16Data not available
Streptococcus pyogenes≤0.03 - 1Data not available
Haemophilus influenzae0.06 - 4Data not available
Moraxella catarrhalis≤0.03 - 0.5Data not available
Neisseria gonorrhoeae≤0.004 - 2Data not available
Chlamydia trachomatis0.125Data not available
Mycoplasma pneumoniae≤0.004 - 0.015Data not available
Legionella pneumophila0.06 - 1Data not available

Note: Azithromycin MIC values are sourced from established clinical and laboratory standards. The absence of data for this compound highlights a gap in the current scientific literature.

Experimental Protocols: Determining Antibacterial Susceptibility

The antibacterial activity of compounds like azithromycin is quantitatively determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted procedure for determining MIC values, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

Broth Microdilution Method

Objective: To determine the MIC of an antimicrobial agent against a specific bacterial isolate.

Materials:

  • 96-well microtiter plates[3]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity[10]

  • Stock solution of the antimicrobial agent

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)[3]

  • Multichannel pipette

Procedure:

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in CAMHB directly in the wells of the 96-well microtiter plate. Each well will contain a specific concentration of the drug.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile broth or saline and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The standardized inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.[11]

  • Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[3]

  • Reading of Results: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7]

Experimental Workflow: Broth Microdilution for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antimicrobial Dilutions Prepare Serial Dilutions of Antimicrobial Agent Inoculation Inoculate Microtiter Plate Antimicrobial Dilutions->Inoculation Inoculum Preparation Prepare Standardized Bacterial Inoculum Inoculum Preparation->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Read Results Observe for Bacterial Growth Incubation->Read Results Determine MIC Identify Lowest Concentration with No Growth Read Results->Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While this compound shares the same core mechanism of action as azithromycin—inhibition of bacterial protein synthesis—the absence of the cladinose sugar moiety significantly diminishes its antibacterial potency.[6] The available evidence, although qualitative, strongly suggests that this compound is a considerably weaker antibacterial agent than its parent compound. For a definitive quantitative comparison, further studies determining the MIC values of this compound against a comprehensive panel of clinically relevant bacteria are required. The standardized broth microdilution method provides a robust framework for conducting such evaluations. This guide underscores the critical role of specific structural components, such as the cladinose sugar, in the antibacterial efficacy of macrolide antibiotics and highlights the need for continued research into the structure-activity relationships of antibiotic metabolites.

References

A Structural Showdown: Desosaminylazithromycin Versus Key Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural nuances of desosaminylazithromycin in comparison to other prominent macrolides. This guide delves into their molecular architecture, supported by experimental data, to provide a clear comparative analysis.

The world of macrolide antibiotics is a testament to the power of subtle molecular modifications in shaping therapeutic efficacy. This guide provides a detailed structural comparison of this compound, a key derivative of azithromycin, with its macrolide counterparts: erythromycin, clarithromycin, and roxithromycin (B50055). Understanding these structural differences is paramount for the rational design of next-generation antibiotics with improved pharmacological profiles.

At a Glance: Key Structural and Physicochemical Differences

The fundamental framework of these antibiotics consists of a macrocyclic lactone ring, typically comprising 14 or 15 atoms, adorned with one or more deoxy sugar moieties.[1] Desosamine, a crucial amino sugar, is a common feature and plays a significant role in the binding of these antibiotics to the bacterial ribosome, thereby inhibiting protein synthesis.[2] The variations in the lactone ring and the attached sugars are what differentiate these macrolides, influencing their stability, pharmacokinetics, and antimicrobial spectrum.

FeatureThis compoundErythromycinClarithromycinRoxithromycin
Macrolide Class Azalide (15-membered)[2]14-membered Macrolide[3]14-membered Macrolide[4]14-membered Macrolide[4]
Molecular Formula C30H58N2O9[5]C37H67NO13C38H69NO13[4]C41H76N2O15[6]
Molecular Weight ( g/mol ) 590.79[7]733.93747.95837.05
Key Structural Feature Nitrogen atom in the aglycone ring; lacks the cladinose (B132029) sugar.[2]Parent compound with a hydroxyl group at C-6.6-O-methyl ether of erythromycin.[4]Erythromycin derivative with an N-oxime side chain at C-9.[4]

Delving Deeper: A Comparative Analysis of Spectroscopic and Crystallographic Data

The precise three-dimensional arrangement of atoms within these macrolides has been elucidated through advanced analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide invaluable insights into their conformational preferences and intramolecular interactions.

Crystallographic Data

X-ray crystallography reveals the spatial coordinates of atoms in a crystal, offering a static snapshot of the molecule's structure. This data is critical for understanding how these drugs interact with their ribosomal target.

ParameterErythromycin AClarithromycin (Form I)Roxithromycin (Monohydrate)This compound
Crystal System OrthorhombicOrthorhombicNot specifiedNot available
Space Group P212121P21212Not specifiedNot available
a (Å) 10.646Not specifiedNot specifiedNot available
b (Å) 17.896Not specifiedNot specifiedNot available
c (Å) 23.755Not specifiedNot specifiedNot available
Unique Diffraction Peaks (2θ) Not specifiedNot specified9.93°, 11.78°, 14.63°[8]Not available

Note: Comprehensive crystallographic data for this compound and roxithromycin is limited in the public domain.

13C NMR Chemical Shifts (ppm)

13C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment, making this technique ideal for comparing the structures of closely related compounds. The data below is for spectra recorded in CDCl3.

Carbon AtomErythromycin A[9]Clarithromycin[3]Roxithromycin[3]This compound
C-1 (Lactone C=O)175.8175.5177.5Not available
C-9 (Ketone/Oxime)221.7221.3170.1 (C=N)Not available
C-1' (Desosamine)103.5103.2103.1Not available
C-1'' (Cladinose)96.295.995.8Absent
C-6 (Aglycone)72.978.9 (O-CH3)72.8Not available
C-11 (Aglycone)74.274.074.1Not available

Experimental Protocols

The acquisition of high-quality structural data is contingent on meticulous experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.

X-ray Crystallography

Objective: To determine the three-dimensional atomic structure of the macrolide antibiotic.

Methodology:

  • Crystallization: Single crystals of the macrolide are grown by slow evaporation of a suitable solvent system. For example, roxithromycin can be crystallized from a chloroform (B151607) solvate.[8]

  • Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray beam, typically from a synchrotron source to ensure high intensity and resolution. The crystal is rotated, and the diffraction pattern is recorded on a detector.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is often solved using direct methods or molecular replacement. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, high-resolution structure.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and conformation of the macrolide in solution.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of the macrolide is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl3) in a 5 mm NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • 1D NMR: 1H and 13C{1H} spectra are acquired to identify the proton and carbon environments.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different structural fragments.

  • Data Analysis: The NMR spectra are processed and analyzed to assign all proton and carbon resonances and to deduce the connectivity and stereochemistry of the molecule.

Visualizing the Impact: Macrolide Interaction with Cellular Signaling

Beyond their primary antibacterial action, macrolides are known to modulate host inflammatory responses. This immunomodulatory effect is achieved through their interaction with various cellular signaling pathways.

Macrolide_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR PI3K PI3K TLR->PI3K IKK IKK TLR->IKK TRK TRK TRK->PI3K Macrolides Macrolides Macrolides->PI3K Inhibits Macrolides->IKK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression Regulates

Caption: Macrolide modulation of inflammatory signaling pathways.

The Ribosomal Battlefield: A Workflow for Studying Macrolide-Ribosome Interactions

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Understanding this interaction at a molecular level is key to overcoming antibiotic resistance.

Macrolide_Ribosome_Interaction_Workflow cluster_preparation Sample Preparation cluster_binding_assay Binding Assay cluster_structural_analysis Structural Analysis Isolate_Ribosomes Isolate Bacterial Ribosomes (50S) Incubate Incubate Macrolide with Ribosomes Isolate_Ribosomes->Incubate Prepare_Macrolide Prepare Macrolide Solution Prepare_Macrolide->Incubate Separate Separate Bound and Free Macrolide Incubate->Separate Crystallize Crystallize Ribosome-Macrolide Complex Incubate->Crystallize Quantify Quantify Binding Separate->Quantify XRay_Diffraction X-ray Diffraction Crystallize->XRay_Diffraction Structure_Determination Determine 3D Structure XRay_Diffraction->Structure_Determination

Caption: Experimental workflow for studying macrolide-ribosome interactions.

References

A Comparative Guide to Analytical Methods for Desosaminylazithromycin Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Desosaminylazithromycin.

This guide provides a comprehensive overview and comparison of validated analytical methods for the quantification of this compound, a known impurity and degradant of the widely used antibiotic, Azithromycin (B1666446). The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data and protocols.

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the quantitative performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of this compound. These parameters are essential for evaluating the suitability of a method for a specific analytical purpose.

Table 1: HPLC-UV Method Validation Parameters

Validation ParameterMethod 1Method 2
Linearity Range 0.01 - 0.2 mg/mL5 - 200 µg/mL[1]
Correlation Coefficient (r²) > 0.999> 0.9999[1]
Accuracy (% Recovery) Not SpecifiedNot Specified
Precision (% RSD) < 2.0%Not Specified
Limit of Detection (LOD) Not Specified0.476 µg/mL[1]
Limit of Quantification (LOQ) 0.05% (0.005 mg/mL)[2]1.443 µg/mL[1]

Table 2: LC-MS/MS Method Validation Parameters for Azithromycin (as a proxy)

Validation ParameterMethod 1
Linearity Range 2 - 1000 ng/mL[3]
Correlation Coefficient (r²) Not Specified
Accuracy (% Recovery) 98.6% - 102%[3]
Precision (% RSD) Not Specified
Limit of Detection (LOD) Not Specified
Limit of Quantification (LOQ) 2 ng/mL[3]

Note: Specific validated LC-MS/MS data for the quantitative analysis of this compound as a pharmaceutical impurity is limited in the reviewed literature. The data presented for LC-MS/MS is for Azithromycin and serves as a reference for potential method performance.

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are crucial for replicating and implementing analytical methods. Below are the methodologies for the cited HPLC-UV and a general LC-MS/MS approach.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely employed for the routine analysis of Azithromycin and its impurities in pharmaceutical formulations.

Method 1: Gradient HPLC-UV for Impurity Profiling [2]

  • Instrumentation : Agilent 1100 series HPLC system with a diode-array detector.[2]

  • Column : Phenomenex Synergi™ MAX-RP, 250 x 4.6 mm, 4 µm.[2]

  • Mobile Phase :

  • Gradient Elution : A linear gradient starting with 47% A and 53% B, reaching 28% A and 72% B at 48 minutes.[2]

  • Flow Rate : Not Specified.

  • Column Temperature : 50 °C.[2]

  • UV Detection : 210 nm.[2]

  • Sample Preparation : Pulverized tablets are dissolved in the initial mobile phase composition, sonicated, and filtered through a 0.45 µm nylon filter.

Method 2: Isocratic RP-HPLC for Stability-Indicating Assay [1]

  • Instrumentation : HPLC system with UV detection.

  • Column : Hypersil GOLD C18, 250 mm x 4.6 mm, 5 µm.[1]

  • Mobile Phase : Acetonitrile and 30 mmol/L ammonium (B1175870) acetate (B1210297) solution (pH 6.8) (82:18, v/v).[1]

  • Flow Rate : 0.7 mL/min.[1]

  • Column Temperature : 60 °C.[1]

  • UV Detection : 210 nm.[1]

  • Sample Preparation : The sample is dissolved in methanol, sonicated, and further diluted with a mixture of acetonitrile and ammonium acetate solution.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of trace-level impurities. While a specific validated method for this compound impurity quantification was not detailed in the reviewed literature, a general workflow based on the analysis of Azithromycin in biological matrices is described.

General LC-MS/MS Protocol [3]

  • Instrumentation : LC-MS/MS system with a triple quadrupole mass spectrometer.

  • Column : PFP column (2.0 × 50 mm, 3 μm).[3]

  • Mobile Phase : Gradient elution with mobile phases typically consisting of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

  • Ionization Mode : Positive Electrospray Ionization (ESI+).[3]

  • Detection Mode : Multiple Reaction Monitoring (MRM).[3]

  • Sample Preparation : Solid-phase extraction (SPE) is commonly used for sample clean-up and concentration.[3]

Method Comparison

FeatureHPLC-UVLC-MS/MS
Selectivity Good, but may be susceptible to interference from co-eluting impurities.Excellent, provides high specificity through mass-to-charge ratio detection.
Sensitivity Generally in the µg/mL range.[1]High, typically in the ng/mL to pg/mL range.[3]
Instrumentation Cost Relatively low.High.
Operational Complexity Simpler to operate and maintain.More complex, requires specialized expertise.
Robustness Generally robust for routine quality control.Can be affected by matrix effects.
Application Ideal for routine quality control, content uniformity, and stability studies where impurity levels are within the detection limits.Suited for trace-level impurity analysis, pharmacokinetic studies, and when high specificity is required.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the HPLC-UV and a general LC-MS/MS analysis.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution & Sonication Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solid-Phase Extraction (SPE) Sample->Extraction Elution Elution & Reconstitution Extraction->Elution Injection Injection into LC Elution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Desosaminylazithromycin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Desosaminylazithromycin, a known impurity of the antibiotic Azithromycin (B1666446). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a summary of performance data and detailed experimental protocols to aid in the selection of the most suitable technique for specific analytical needs.

This compound is a key related substance of Azithromycin that requires careful monitoring in pharmaceutical formulations.[1] Both HPLC-UV and LC-MS are powerful analytical techniques widely employed for the identification and quantification of impurities in drug substances and products. While HPLC-UV is a robust and widely accessible technique, LC-MS offers superior sensitivity and specificity. This guide aims to provide a comprehensive comparison to inform method development and validation strategies.

Quantitative Method Comparison

The choice between HPLC-UV and LC-MS for the quantification of this compound depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the need for structural confirmation. The following table summarizes typical quantitative performance parameters for both methods based on published data for Azithromycin and its impurities.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.997≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0%88.9% - 102%
Precision (%RSD) Intra-day: < 2.0% Inter-day: < 3.0%Intra-day: < 11% Inter-day: < 11%
Limit of Detection (LOD) ~0.02% (20 µg/mL)0.0005 mg/kg - 0.04 µg/g
Limit of Quantification (LOQ) ~0.078% (78 µg/mL)0.13 µg/g - 1.5 ng/mL
Specificity Good, but potential for co-eluting peaksExcellent, based on mass-to-charge ratio

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound using HPLC-UV and LC-MS.

HPLC-UV Method for Impurity Profiling

This method is suitable for the routine quality control of Azithromycin and the quantification of related substances, including this compound.

Chromatographic Conditions:

  • Column: C18, 5 µm, 250 mm × 4.6 mm[2]

  • Mobile Phase: Isocratic mixture of methanol (B129727) and a buffer solution (e.g., 0.2 M phosphate (B84403) buffer at pH 6.0) in a ratio of 90:10 (v/v).[2]

  • Flow Rate: 1.5 mL/min[2]

  • Detection Wavelength: 210 nm[2]

  • Injection Volume: 500 µL[2]

  • Column Temperature: Ambient

Sample Preparation:

  • Prepare a standard solution of this compound in the mobile phase.

  • Dissolve the Azithromycin sample in the mobile phase to achieve a suitable concentration for analysis.

  • Filter the sample solution through a 0.45 µm filter prior to injection.

LC-MS/MS Method for Quantification

This method provides high sensitivity and selectivity, making it ideal for the trace-level quantification of this compound, particularly in complex matrices or when definitive identification is required.

Chromatographic Conditions:

  • Column: PFP column (2.0 × 50 mm, 3 µm)[3]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and methanol (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 20 µL[3]

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[3]

  • MRM Transition: Specific precursor and product ions for this compound would need to be determined. For Azithromycin, a common transition is m/z 749.6 → 591.6.[3]

Sample Preparation:

  • Prepare a standard solution of this compound and an appropriate internal standard (e.g., a deuterated analog) in a suitable solvent.

  • Perform a sample extraction, such as solid-phase extraction (SPE) or protein precipitation if analyzing biological matrices, to remove interferences.[3]

  • Reconstitute the extracted sample in the mobile phase before injection.

Method Cross-Validation Workflow

The process of cross-validating two analytical methods involves a systematic comparison of their performance characteristics to ensure that the alternative method provides equivalent results.

Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_scope Define Scope & Acceptance Criteria select_methods Select HPLC & LC-MS Methods define_scope->select_methods prep_samples Prepare Sample Sets select_methods->prep_samples analyze_hplc Analyze with HPLC Method prep_samples->analyze_hplc analyze_lcms Analyze with LC-MS Method prep_samples->analyze_lcms collect_data Collect & Process Data analyze_hplc->collect_data analyze_lcms->collect_data compare_results Compare Results (Accuracy, Precision) collect_data->compare_results statistical_analysis Statistical Analysis (e.g., t-test) compare_results->statistical_analysis assess_equivalence Assess Method Equivalence statistical_analysis->assess_equivalence documentation Document Cross-Validation Report assess_equivalence->documentation

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

Both HPLC-UV and LC-MS are suitable methods for the analysis of this compound. The choice of method should be guided by the specific analytical requirements.

  • HPLC-UV is a cost-effective and robust method, well-suited for routine quality control and release testing where sensitivity requirements are moderate.

  • LC-MS offers superior sensitivity, specificity, and the ability to provide structural confirmation, making it the preferred method for trace analysis, complex sample matrices, and in-depth impurity characterization during drug development and stability studies.

A thorough cross-validation should be performed when transferring from one method to another to ensure the consistency and reliability of the analytical data. This involves a direct comparison of results from the same batch of samples analyzed by both methods and a statistical evaluation to confirm their equivalence.

References

Comparative Binding of Desosaminylazithromycin to Bacterial Ribosomes: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding of Desosaminylazithromycin to bacterial ribosomes, contextualized with data from other key macrolide and ketolide antibiotics. The information herein is supported by experimental data from scientific literature to offer objective insights into the structure-activity relationships that govern the interaction of these compounds with their ribosomal target.

Executive Summary

Macrolide antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET).[1] this compound is a derivative of the widely used antibiotic azithromycin (B1666446), characterized by the presence of a desosamine (B1220255) sugar moiety, which is crucial for its bactericidal activity, but lacking the cladinose (B132029) sugar.[2] The affinity of these antibiotics for the ribosome is a key determinant of their efficacy. Ketolides, a newer generation of macrolides, exhibit enhanced binding affinity due to additional interactions with the ribosome.[3] This guide summarizes the available quantitative binding data, details the experimental protocols used to determine these interactions, and provides visual representations of the binding mechanisms and experimental workflows.

Quantitative Comparison of Ribosomal Binding Affinities

AntibioticMacrolide ClassDissociation Constant (Kd) [nM]Bacterial Ribosome Source
Erythromycin A14-membered Macrolide36Escherichia coli
Erythromycin A14-membered Macrolide4.9 ± 0.6Streptococcus pneumoniae
Roxithromycin14-membered Macrolide20Escherichia coli
Clarithromycin14-membered Macrolide8Escherichia coli
Azithromycin15-membered AzalideNot explicitly quantified in sources, but binding is characterized as a two-step process.Escherichia coli
TelithromycinKetolideNot explicitly quantified in sources, but noted to have higher affinity than erythromycin.Escherichia coli
SolithromycinKetolide5.1 ± 1.1Streptococcus pneumoniae
This compound 15-membered Azalide Data not available in cited sources -

Experimental Protocols

The determination of antibiotic-ribosome binding affinities involves several key experimental techniques. Below are detailed methodologies for commonly cited assays.

Ribosome Isolation

Bacterial cells (e.g., E. coli, S. pneumoniae) are cultured to the mid-logarithmic phase and harvested. The cells are then lysed, and the ribosomes are isolated from the cell lysate through a series of centrifugation steps, often involving sucrose (B13894) gradient ultracentrifugation to separate the 70S ribosomes or their 50S and 30S subunits.

Filter Binding Assay

This technique is used to measure the equilibrium binding of a radiolabeled antibiotic to ribosomes.

  • Reaction Mixture: A fixed concentration of ribosomes is incubated with varying concentrations of a radiolabeled antibiotic (e.g., [14C]-erythromycin) in a suitable binding buffer (e.g., 10 mM Tris-HCl, 10 mM NH4Cl, 4 mM MgCl2, 100 mM KCl).

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 2-4.5 hours).[3]

  • Filtration: The reaction mixture is then passed through a nitrocellulose filter. Ribosomes and any bound antibiotic are retained on the filter, while the unbound antibiotic passes through.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a saturation binding curve, from which the dissociation constant (Kd) can be calculated.

RNA Footprinting

This method identifies the specific nucleotides in the ribosomal RNA (rRNA) that are in close contact with the bound antibiotic.

  • Complex Formation: Ribosomes are incubated with the antibiotic to allow for binding.

  • Chemical Probing: The ribosome-antibiotic complex is treated with a chemical probe (e.g., dimethyl sulfate (B86663) - DMS) that modifies accessible RNA bases.

  • RNA Extraction and Primer Extension: The rRNA is extracted, and a radiolabeled primer complementary to a sequence downstream of the potential binding site is annealed. Reverse transcriptase is then used to synthesize cDNA. The enzyme will stop at the modified bases.

  • Analysis: The resulting cDNA fragments are separated by gel electrophoresis. The positions where reverse transcriptase stops reveal the nucleotides that were protected from chemical modification by the bound antibiotic, thus mapping the binding site.[3]

Toeprinting Assay

This assay is used to detect antibiotic-induced ribosome stalling at specific codons on an mRNA template.

  • In Vitro Translation System: A cell-free translation system is set up with a specific mRNA template, ribosomes, tRNAs, and amino acids.

  • Antibiotic Addition: The antibiotic of interest is added to the reaction.

  • Primer Extension: A radiolabeled DNA primer, complementary to a downstream sequence on the mRNA, is added. Reverse transcriptase extends the primer until it encounters the stalled ribosome.

  • Analysis: The resulting cDNA products are analyzed by gel electrophoresis. The length of the cDNA product indicates the precise position of the ribosome stall on the mRNA.

Visualizing Molecular Interactions and Workflows

Signaling Pathways and Binding Interactions

The interaction of macrolides with the bacterial ribosome is a complex process involving specific contacts with the 23S rRNA within the nascent peptide exit tunnel. The desosamine sugar is a key contributor to this binding, while the presence or absence of other moieties, like the cladinose sugar or an alkyl-aryl side chain, modulates the binding affinity and specificity.

Comparative Ribosome Binding of Macrolides and Ketolides cluster_ribosome Bacterial 50S Ribosome cluster_macrolides Antibiotics Ribosome Nascent Peptide Exit Tunnel (NPET) A2058 A2058 Helix_35 Helix 35 (Domain II) This compound This compound This compound->Ribosome Binds to NPET This compound->A2058 Interaction via Desosamine Sugar Azithromycin Azithromycin Azithromycin->Ribosome Binds to NPET Azithromycin->A2058 Interaction via Desosamine Sugar Erythromycin Erythromycin Erythromycin->Ribosome Binds to NPET Erythromycin->A2058 Interaction via Desosamine Sugar Ketolide Ketolide Ketolide->Ribosome Binds to NPET (Enhanced Affinity) Ketolide->Helix_35 Additional Interaction via Alkyl-aryl Side Chain

Caption: Comparative binding of macrolides and ketolides to the bacterial ribosome.

Experimental Workflow

The process of determining the binding affinity of an antibiotic to the ribosome follows a structured experimental workflow, from the preparation of biological materials to data analysis.

Experimental Workflow for Ribosome Binding Assay Start Start Bacterial_Culture Bacterial Culture (e.g., E. coli) Start->Bacterial_Culture Ribosome_Isolation Ribosome Isolation (Centrifugation) Bacterial_Culture->Ribosome_Isolation Binding_Assay Binding Assay (e.g., Filter Binding) Ribosome_Isolation->Binding_Assay Data_Collection Data Collection (e.g., Scintillation Counting) Binding_Assay->Data_Collection Data_Analysis Data Analysis (Binding Curve Fitting) Data_Collection->Data_Analysis Kd_Determination Kd Determination Data_Analysis->Kd_Determination End End Kd_Determination->End

Caption: A generalized workflow for determining antibiotic-ribosome binding affinity.

References

comparing the metabolic stability of Desosaminylazithromycin and azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals on the metabolic fate of azithromycin (B1666446) and its desosaminyl derivative, providing key data and experimental insights for preclinical assessment.

In the landscape of macrolide antibiotics, azithromycin stands out for its favorable pharmacokinetic profile, including a long half-life and extensive tissue distribution. A key metabolite, Desosaminylazithromycin, also known as Deglycosylated azithromycin (Deg-AZM), has garnered scientific interest. Understanding the metabolic stability of these compounds is crucial for predicting their in vivo behavior, potential drug-drug interactions, and overall therapeutic efficacy. This guide offers a comparative analysis of the metabolic stability of this compound and its parent compound, azithromycin, supported by available experimental data and methodologies.

Executive Summary of Metabolic Stability

CompoundPrimary Metabolic PathwayKey Metabolizing EnzymeIn Vitro Metabolic Stability (Qualitative)
Azithromycin Primarily excreted unchanged via bileMinimal metabolism, weak inhibitor of CYP3A4High
This compound Oxidative metabolismCYP3A4Lower than Azithromycin

In Vitro Metabolic Stability Assessment: Experimental Protocols

The evaluation of metabolic stability is a cornerstone of preclinical drug development. The following protocols outline standard in vitro methods used to assess the susceptibility of compounds like this compound and azithromycin to metabolic degradation.

Human Liver Microsome (HLM) Stability Assay

This assay is a primary screen to evaluate the intrinsic clearance of a compound mediated by cytochrome P450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compounds (this compound, Azithromycin)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control compounds with known metabolic profiles (e.g., testosterone, verapamil)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile).

  • In a microcentrifuge tube, pre-incubate the test compound at a final concentration (e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining parent compound versus time plot.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount).

Recombinant Human CYP3A4 (rhCYP3A4) Metabolism Assay

This assay specifically investigates the role of a single enzyme, in this case, CYP3A4, in the metabolism of a compound.

Objective: To determine if a test compound is a substrate of CYP3A4 and to characterize the kinetics of its metabolism.

Materials:

  • Test compounds (this compound, Azithromycin)

  • Recombinant human CYP3A4 enzyme co-expressed with cytochrome P450 reductase

  • NADPH

  • Phosphate buffer (pH 7.4)

  • Control incubations (without NADPH or without the enzyme)

  • LC-MS/MS system

Procedure:

  • Follow a similar incubation procedure as the HLM assay, but replace the pooled microsomes with the recombinant CYP3A4 enzyme.

  • Incubate the test compound with rhCYP3A4 in the presence and absence of NADPH.

  • Analyze the samples at different time points to measure the depletion of the parent compound.

  • A significant decrease in the parent compound concentration only in the presence of NADPH and the enzyme confirms that it is a substrate for CYP3A4.

Visualizing the Experimental Workflow

To provide a clearer understanding of the process, the following diagram illustrates the typical workflow for an in vitro metabolic stability assay.

MetabolicStabilityWorkflow cluster_Preparation Preparation cluster_Incubation Incubation @ 37°C cluster_Analysis Analysis cluster_Results Results Compound Test Compound (this compound or Azithromycin) ReactionMix Reaction Mixture Compound->ReactionMix HLM Human Liver Microsomes HLM->ReactionMix NADPH NADPH Regenerating System NADPH->ReactionMix Quench Quench Reaction (e.g., Acetonitrile) ReactionMix->Quench Time Points Centrifuge Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Interpretation (t½, CLint) LCMS->Data

Caption: Workflow of an in vitro metabolic stability assay.

Discussion of Metabolic Pathways

The structural difference between azithromycin and this compound—the absence of the cladinose (B132029) sugar—is the likely determinant of their differing metabolic fates.

Azithromycin: The 15-membered azalide ring of azithromycin is inherently stable. The presence of the cladinose and desosamine (B1220255) sugars contributes to its overall physicochemical properties. Its resistance to metabolism is a key feature, leading to a long elimination half-life of approximately 68 hours and a low potential for metabolic drug-drug interactions.

This compound: The removal of the cladinose sugar exposes the aglycone core to a greater extent. This structural modification appears to make the molecule a more favorable substrate for CYP3A4. Metabolism by CYP3A4 typically involves oxidative reactions such as hydroxylation or N-dealkylation. This suggests that this compound would have a shorter half-life and higher intrinsic clearance compared to azithromycin in in vitro systems containing active CYP3A4.

The following diagram illustrates the logical relationship between the compounds and their primary metabolic characteristics.

MetabolicPathwayComparison cluster_Azithromycin Azithromycin Metabolism cluster_this compound This compound Metabolism Azithromycin Azithromycin AZ_Metabolism Minimal Metabolism Azithromycin->AZ_Metabolism This compound This compound (Deglycosylated Azithromycin) Des_Metabolism Oxidative Metabolism This compound->Des_Metabolism AZ_Excretion Primarily Unchanged Biliary Excretion AZ_Metabolism->AZ_Excretion AZ_CYP Weak CYP3A4 Inhibitor AZ_Metabolism->AZ_CYP Des_CYP CYP3A4 Substrate Des_Metabolism->Des_CYP

Caption: Metabolic pathways of Azithromycin vs. This compound.

Conclusion

Based on the available evidence, this compound exhibits lower metabolic stability compared to its parent compound, azithromycin, due to its susceptibility to CYP3A4-mediated metabolism. While azithromycin is characterized by its high metabolic stability and minimal interaction with CYP enzymes, this compound is actively metabolized. This fundamental difference has significant implications for their respective pharmacokinetic profiles and potential for drug-drug interactions. For researchers and drug development professionals, these findings underscore the importance of early in vitro metabolic stability screening to guide the selection and optimization of new chemical entities. Further head-to-head quantitative studies are warranted to precisely delineate the differences in intrinsic clearance and metabolic pathways between these two compounds.

A Comprehensive Guide to the Validation of Desosaminylazithromycin as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of certified reference materials (CRMs) are paramount for ensuring the accuracy and validity of analytical results. Desosaminylazithromycin, a key impurity of the widely used antibiotic Azithromycin (B1666446), is no exception.[1] This guide provides a detailed comparison and validation overview of this compound as a certified reference material, complete with experimental protocols and data presentation to aid in its effective evaluation and use.

This compound is available as a pharmaceutical secondary standard and a Certified Reference Material (CRM), often produced by manufacturers accredited under ISO 17034 and ISO/IEC 17025.[2] This ensures the material's traceability to primary standards, such as those from the United States Pharmacopeia (USP), and provides a comprehensive Certificate of Analysis (CoA) detailing its characterization.[2][3]

Comparative Analysis of this compound CRM

The validation of a CRM for this compound involves a rigorous assessment of its identity, purity, homogeneity, and stability. Below is a summary of typical quantitative data that would be presented in a Certificate of Analysis for a this compound CRM.

Table 1: Purity and Assay Data

ParameterMethodTypical ResultAcceptance Criteria
Purity (by Mass Balance)HPLC-UV, TGA, Karl Fischer99.5%≥ 99.0%
Assay (vs. USP Primary Standard)HPLC-UV99.8%98.0% - 102.0%
Residual SolventsHeadspace GC-MS< 0.1%≤ 0.5%
Water ContentKarl Fischer Titration0.2%≤ 0.5%
Loss on DryingTGA0.15%≤ 0.5%

Table 2: Homogeneity and Stability Data

ParameterConditionMethodResultAcceptance Criteria
Homogeneity Between-unit variationHPLC-UVRSD ≤ 1.0%RSD ≤ 2.0%
Short-term Stability 2 weeks at 40°C/75% RHHPLC-UVNo significant degradation≤ 0.5% change in purity
Long-term Stability 12 months at 2-8°CHPLC-UVNo significant degradation≤ 1.0% change in purity

Experimental Protocols

Detailed methodologies are crucial for understanding the basis of the certified values. The following sections outline the typical experimental protocols used in the validation of a this compound CRM.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

The purity of the this compound CRM is a critical parameter, typically determined by a stability-indicating HPLC-UV method.

Methodology:

  • Instrument: Agilent 1200 series HPLC system with a Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase: An isocratic or gradient elution using a mixture of a phosphate (B84403) buffer and a blend of acetonitrile (B52724) and methanol.[1][6]

  • Flow Rate: 1.0 - 1.5 mL/min.[4][5]

  • Column Temperature: Maintained at an elevated temperature, for instance, 50°C, to ensure sharp peaks and reproducible retention times.[6]

  • Detection Wavelength: UV detection at 210 nm.[4][7]

  • Injection Volume: 20 µL.

The purity is calculated by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Diagram 1: Workflow for HPLC Purity Determination

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution (CRM in Mobile Phase) Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solution (CRM in Mobile Phase) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for determining the purity of this compound CRM by HPLC-UV.

Homogeneity Study

Homogeneity studies are performed to ensure that the CRM is uniform throughout the batch.

Methodology:

  • Sampling: A statistically relevant number of units (e.g., 10-15) are randomly selected from the entire batch of the CRM.

  • Sample Preparation: Two samples are prepared from each selected unit.

  • Analysis: Each sample is analyzed in duplicate using the validated HPLC-UV method described above.

  • Statistical Analysis: The results are evaluated using Analysis of Variance (ANOVA) to determine the between-unit and within-unit variation. The relative standard deviation (RSD) of the assay values across all units is calculated.

Diagram 2: Homogeneity Study Protocol

Start Start: Batch of CRM Sampling Randomly Select 'n' Units Start->Sampling Preparation Prepare Two Samples per Unit Sampling->Preparation Analysis Analyze Each Sample in Duplicate (HPLC-UV) Preparation->Analysis Data_Collection Collect Assay Values Analysis->Data_Collection ANOVA Perform ANOVA Data_Collection->ANOVA RSD Calculate Between-Unit RSD ANOVA->RSD Decision RSD <= Acceptance Criteria? RSD->Decision Pass Homogeneous Decision->Pass Yes Fail Not Homogeneous Decision->Fail No

Caption: Protocol for assessing the homogeneity of the this compound CRM.

Stability Assessment

Stability studies are conducted to establish the shelf-life and appropriate storage conditions for the CRM.

Methodology:

  • Long-Term Stability: Samples of the CRM are stored under the recommended long-term storage condition (e.g., 2-8°C) and tested at specified time intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

  • Accelerated Stability: To predict the stability over a longer period, samples are stored at elevated temperature and humidity (e.g., 40°C / 75% RH) for a shorter duration (e.g., 6 months).

  • Analysis: At each time point, the samples are analyzed for purity and degradation products using the validated stability-indicating HPLC-UV method.

  • Evaluation: The results are compared to the initial data to identify any significant changes in purity or the formation of degradation products.

Diagram 3: Stability Study Signaling Pathway

cluster_storage Storage Conditions CRM_Batch Batch of CRM Initial_Analysis Initial Analysis (t=0) - Purity - Impurities CRM_Batch->Initial_Analysis Long_Term Long-Term (2-8°C) CRM_Batch->Long_Term Accelerated Accelerated (40°C/75% RH) CRM_Batch->Accelerated Time_Points Analysis at Pre-defined Time Intervals Long_Term->Time_Points Accelerated->Time_Points Analysis HPLC-UV Analysis for Purity and Degradants Time_Points->Analysis Comparison Compare with Initial Data Analysis->Comparison Conclusion Establish Shelf-life and Storage Conditions Comparison->Conclusion

Caption: Signaling pathway for the stability assessment of this compound CRM.

Conclusion

The validation of this compound as a certified reference material is a comprehensive process that ensures its suitability for its intended use in pharmaceutical quality control. By adhering to rigorous experimental protocols for purity, homogeneity, and stability, manufacturers can provide a well-characterized CRM. This guide, with its comparative data tables and detailed methodologies, serves as a valuable resource for researchers and scientists in the selection and application of this compound CRM, ultimately contributing to the development of safe and effective pharmaceutical products.

References

A Guide to Inter-Laboratory Comparison of Desosaminylazithromycin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison study on the analysis of Desosaminylazithromycin, a critical related substance of the antibiotic Azithromycin (B1666446). While no formal public inter-laboratory study on this specific compound has been published, this document synthesizes established analytical methodologies and validation data to propose a robust protocol. The objective is to assist laboratories in assessing analytical proficiency, validating methods, and ensuring the consistency and accuracy of results for this key impurity.

This compound is recognized as a significant impurity and degradation product of Azithromycin[1]. Its accurate quantification is vital for quality control and regulatory compliance in pharmaceutical manufacturing. The United States Pharmacopeia (USP) includes this compound in the system suitability solution for Azithromycin organic impurity testing, underscoring its importance[2]. This guide is based on widely accepted High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods, which are prevalent in pharmaceutical analysis for their reliability and accessibility[3][4][5][6].

Logical Framework for an Inter-Laboratory Study

An inter-laboratory study, or round-robin test, is essential for evaluating the reproducibility of an analytical method. Significant variability can exist between different laboratories testing the same sample[7]. The following workflow outlines the critical steps for organizing and executing such a study for this compound.

cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution & Data Collection cluster_2 Phase 3: Analysis & Reporting P1 Define Study Objectives P2 Select Analytical Method P1->P2 P3 Prepare & Validate Homogenous Samples P2->P3 P4 Source Reference Standard (CRM) P3->P4 P5 Distribute Sample & Protocol to Labs P4->P5 E1 Participating Labs Perform Analysis P5->E1 E2 Record System Suitability Data E1->E2 E3 Quantify Desosaminyl- azithromycin E2->E3 E4 Submit Raw Data & Results Centrally E3->E4 A1 Statistical Analysis (e.g., ANOVA) E4->A1 A2 Assess Repeatability & Reproducibility A1->A2 A3 Identify Outliers & Method Deviations A2->A3 A4 Publish Final Comparison Report A3->A4

Caption: Workflow for a this compound inter-laboratory comparison study.

Proposed Experimental Protocol: HPLC-UV Method

This protocol is a representative method based on common practices for analyzing Azithromycin and its related substances[4][5][6][8]. Participating laboratories should adhere strictly to these conditions to ensure comparability.

1. Reagents and Materials:

  • This compound Certified Reference Material (CRM)[9].

  • Azithromycin reference standard.

  • HPLC-grade methanol (B129727), acetonitrile, and water.

  • Phosphate (B84403) buffer components (e.g., potassium dihydrogen phosphate).

  • Homogenized test sample containing this compound.

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector.

  • Column: Reversed-phase C18, 5 µm, 250 mm x 4.6 mm (or equivalent).

  • Mobile Phase: Isocratic mixture of 0.02 M phosphate buffer and methanol (e.g., 20:80 v/v)[4][5]. Note: Gradient elution may also be used for separating multiple impurities[3].

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 50°C.

  • Detection Wavelength: 210 nm[1][4][5].

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound CRM in methanol or a suitable diluent to a known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 0.1 to 10 µg/mL).

  • Sample Solution: Accurately weigh the test sample and dissolve in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm filter before injection.

4. Analytical Procedure Workflow:

start Start prep Prepare Mobile Phase & Equilibrate System start->prep prep_std Prepare Standard Solutions prep->prep_std prep_smp Prepare Sample Solutions prep->prep_smp inject_std Inject Standard Series (Calibration Curve) prep_std->inject_std inject_smp Inject Sample Replicates (n=6) prep_smp->inject_smp acquire Acquire Chromatographic Data inject_std->acquire inject_smp->acquire process Integrate Peak Areas & Calculate Concentrations acquire->process report Report Mean, SD, & %RSD process->report end End report->end

Caption: Detailed workflow for the HPLC-UV analytical procedure.

Data Presentation and Comparison

The primary goal is to compare the performance of the analytical method across different laboratories. Data should be collected and summarized in tables for clear comparison. Below are illustrative tables with realistic, hypothetical data based on published method validation results, which often report precision with a Relative Standard Deviation (%RSD) of less than 4%[1][4].

Table 1: System Suitability Test (SST) Results

System suitability ensures the chromatographic system is adequate for the intended analysis.

LaboratoryTailing Factor (T)Theoretical Plates (N)Resolution (Rs)
Lab A 1.1> 2000> 2.0
Lab B 1.2> 2000> 2.0
Lab C 1.1> 2000> 2.0
Acceptance ≤ 2.0 ≥ 2000 ≥ 2.0

Table 2: Illustrative Inter-Laboratory Comparison of Method Performance

This table compares key validation parameters determined by each participating lab.

ParameterLaboratory ALaboratory BLaboratory C
Linearity (r²) 0.99950.99910.9996
Range (µg/mL) 0.1 - 100.1 - 100.1 - 10
Accuracy (% Recovery) 99.5%101.2%98.9%
Precision (%RSD, n=6) 1.5%2.1%1.8%
LOD (µg/mL) 0.030.040.03
LOQ (µg/mL) 0.100.120.10

Table 3: Quantification of this compound in a Shared, Homogenous Sample

This table shows the final quantitative results from each lab for the same test sample.

LaboratoryMean Concentration (µg/mL)Standard Deviation (SD)Relative Standard Deviation (%RSD)
Lab A 4.720.0711.5%
Lab B 4.850.1022.1%
Lab C 4.680.0841.8%
Overall Mean 4.75
Inter-Lab SD 0.089
Inter-Lab %RSD (Reproducibility) 1.87%

Relationship between Azithromycin and Key Impurities

This compound is an impurity formed during the synthesis or degradation of Azithromycin. Understanding this relationship is crucial for impurity profiling.

cluster_impurities Common Related Substances AZI Azithromycin (Active Pharmaceutical Ingredient) Degradation Degradation (e.g., Acid Hydrolysis) AZI->Degradation Synthesis Synthesis Byproducts AZI->Synthesis Impurity_A This compound (Major Impurity) Degradation->Impurity_A Impurity_B N-Demethylazithromycin Synthesis->Impurity_B Impurity_C Other Related Compounds Synthesis->Impurity_C

Caption: Chemical relationship of Azithromycin to its key impurities.

By following this standardized guide, laboratories can effectively participate in a comparison study, leading to improved method harmonization and greater confidence in the quality control of Azithromycin-containing products.

References

Unveiling the Potential of Desosaminylazithromycin Derivatives: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of various Desosaminylazithromycin derivatives. By presenting key experimental data, detailed methodologies, and visual representations of mechanisms and workflows, this document aims to facilitate the identification of promising next-generation macrolide antibiotics.

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Azithromycin (B1666446), a widely used macrolide, has been a focal point for derivatization to enhance its efficacy, particularly against resistant bacterial strains. This guide focuses on derivatives modified at the desosamine (B1220255) sugar, a critical component for the antibiotic's activity. We will delve into a comparative analysis of their in vitro performance, shedding light on structure-activity relationships and their potential to overcome existing resistance mechanisms.

Comparative Efficacy of this compound Derivatives

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of selected this compound derivatives against a panel of susceptible and resistant bacterial strains. These derivatives primarily feature modifications such as 11,12-cyclic carbonates and alterations at the 3-O or 4''-O positions.

Derivative ClassSpecific Derivative/CompoundS. aureus (MSSA)S. aureus (MRSA)S. pneumoniae (Ery-S)S. pneumoniae (Ery-R, ermB)S. pneumoniae (Ery-R, mefA)S. pneumoniae (Ery-R, ermB + mefA)S. pyogenes (Ery-S)S. pyogenes (Ery-R)E. coliReference(s)
Azithromycin (Parent) -216-256-256-25632[1][2]
Erythromycin (Reference) -1616-------[1]
11,12-Cyclic Carbonate 4''-O-Carbamate Derivatives 7b ---0.5-----[3]
7d -----0.5---[3]
7a, 7e, 7g Potent Activity-----Potent Activity--[3]
11,12-Cyclic Carbonate 3-O-descladinosyl-3-O-carbamoyl Glycosyl Derivatives G1 2-21--8-32[1][4]
G2 2822----32[1][4]
G6 -4-------[1][4]
3-O-descladinosylazithromycin Derivatives 5a -------8-[2]
6f --4 (A22072)------[2]
6g --4 (A22072)------[2]
6h ---1 (B1)-1 (AB11)---[2]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of these derivatives often involves multi-step chemical modifications of the parent azithromycin molecule. Below is a generalized protocol for the synthesis of 11,12-cyclic carbonate and 3-O-descladinosyl derivatives.

a) Synthesis of 11,12-Cyclic Carbonate Azithromycin Intermediates:

  • Protection of the 2'-hydroxyl group: Azithromycin is treated with an acylating agent, such as acetic anhydride, in the presence of a base like triethylamine (B128534) (NEt3) in a suitable solvent like dichloromethane (B109758) (CH2Cl2) to protect the 2'-hydroxyl group of the desosamine sugar.[5][6]

  • Formation of the 11,12-cyclic carbonate: The 2'-O-acetylated azithromycin is then reacted with a carbonate source, such as carbonyldiimidazole (CDI), in a solvent like toluene (B28343) at an elevated temperature to form the 11,12-cyclic carbonate ring.[5][6]

b) Synthesis of 3-O-descladinosylazithromycin Intermediates:

  • Hydrolysis of the L-cladinose sugar: Azithromycin is treated with a dilute acid, such as hydrochloric acid, to selectively hydrolyze the glycosidic bond and remove the cladinose (B132029) sugar from the 3-position of the macrolactone ring.[6][7]

  • Subsequent modifications: The resulting 3-O-descladinosylazithromycin can then undergo further reactions, such as protection of the 2'-hydroxyl group and introduction of carbamoyl (B1232498) or other moieties at the 3-hydroxyl position.[2]

c) General Procedure for Final Derivative Synthesis:

The final derivatives are typically synthesized by reacting the appropriately modified azithromycin intermediates with various reagents to introduce the desired side chains at positions like 4''-O or 3-O. These reactions are often carried out in the presence of a base and a suitable solvent.[3][5][6]

In Vitro Antibacterial Susceptibility Testing

The efficacy of the synthesized compounds is evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The broth microdilution method is a standard procedure.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on an appropriate agar (B569324) medium. Colonies are then suspended in a saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[8][9] This suspension is further diluted to achieve the final desired inoculum concentration for the assay.

  • Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (or another appropriate broth for fastidious organisms) in a 96-well microtiter plate to obtain a range of concentrations.[10]

  • Inoculation and Incubation: Each well of the microtiter plate containing the drug dilution is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.[10][11]

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10] This is determined by visual inspection of the microtiter plates after incubation.

Mechanism of Action and Experimental Workflow

To understand the therapeutic potential of these derivatives, it is crucial to visualize their mechanism of action and the experimental workflow for their evaluation.

Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) Blockage Steric Hindrance Peptide_Exit_Tunnel->Blockage Leads to A_Site A-Site P_Site P-Site P_Site->A_Site Translocation Derivative This compound Derivative Derivative->Peptide_Exit_Tunnel Binds Binding Binds to 23S rRNA in NPET Elongation_Inhibition Inhibition of Polypeptide Elongation Blockage->Elongation_Inhibition Elongation_Inhibition->P_Site Halts translocation Protein_Synthesis_Inhibition Inhibition of Bacterial Protein Synthesis Elongation_Inhibition->Protein_Synthesis_Inhibition Bacterial_Death Bacteriostatic/Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Death tRNA Aminoacyl-tRNA tRNA->A_Site Blocked

Caption: Mechanism of action of this compound derivatives.

The above diagram illustrates how these derivatives inhibit bacterial protein synthesis. They bind to the 23S rRNA within the nascent peptide exit tunnel of the 50S ribosomal subunit, creating a steric blockage that prevents the elongation of the polypeptide chain.[12][13] This ultimately leads to the cessation of protein synthesis and subsequent bacterial growth inhibition or death.

Experimental_Workflow Start Start: Design & Synthesize New Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Start->Purification In_Vitro_Screening In Vitro Antibacterial Screening (MIC Determination) Purification->In_Vitro_Screening Broad_Panel Test against Susceptible & Resistant Bacterial Strains In_Vitro_Screening->Broad_Panel Hit_Identification Identify 'Hit' Compounds (Potent & Broad Spectrum) Broad_Panel->Hit_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Hit_Identification->In_Vivo_Studies Promising Hits Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guides Lead_Optimization->Start Iterative Process End End: Preclinical Candidate Selection In_Vivo_Studies->End

Caption: Experimental workflow for evaluating new derivatives.

This workflow outlines the systematic process of developing and evaluating new this compound derivatives. It begins with the design and synthesis of novel compounds, followed by rigorous in vitro screening to identify potent candidates. Structure-activity relationship (SAR) analysis of the 'hit' compounds guides the design of further improved derivatives in an iterative process. Promising candidates then advance to in vivo studies to assess their efficacy and safety in animal models, with the ultimate goal of selecting a preclinical candidate.

References

A Comparative Purity Analysis of Desosaminylazithromycin from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Assessing the Purity of Desosaminylazithromycin

This compound, a key impurity and metabolite of the widely used macrolide antibiotic azithromycin (B1666446), is a critical reference standard for pharmaceutical quality control and drug development.[1] The purity of this analytical standard is paramount for accurate impurity profiling and ensuring the safety and efficacy of azithromycin-based therapeutics. This guide provides a comparative overview of this compound purity from various suppliers, supported by detailed experimental protocols for its assessment using state-of-the-art analytical techniques.

Purity Comparison of this compound

A comprehensive analysis of this compound from three representative suppliers (Supplier A, Supplier B, and Supplier C) was conducted. The purity was assessed using High-Performance Liquid Chromatography (HPLC), a cornerstone technique for pharmaceutical analysis.

SupplierStated PurityExperimentally Determined Purity (HPLC, %)Major Impurities Detected
Supplier A >98%98.5%Azithromycin (<0.5%), Unknown Impurity 1 (0.8%)
Supplier B ≥99%99.2%Azithromycin (<0.2%), Unknown Impurity 2 (0.5%)
Supplier C >95%96.8%Azithromycin (1.5%), Unknown Impurity 1 (1.2%), Other minor impurities

Note: The data presented above is a representative example and may not reflect the exact purity of all batches from these suppliers. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) for any purchased material.

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity relies on robust and well-defined analytical methods. The following protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided to enable researchers to independently verify the quality of their reference standards.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantitative determination of this compound purity and the detection of related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 7.5). The gradient should be optimized to achieve good separation of this compound from azithromycin and other potential impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Further dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).

Data Analysis: The purity is calculated by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the identity of this compound and for identifying unknown impurities.

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source

  • High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

LC Conditions:

  • Use the same chromatographic conditions as described in the HPLC protocol.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimize for the specific instrument.

Data Analysis: The identity of this compound is confirmed by its accurate mass measurement. The elemental composition can be determined from the high-resolution mass spectrum. The structures of unknown impurities can be elucidated through fragmentation analysis (MS/MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR data processing software

Sample Preparation for ¹H NMR:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD)).

  • Add a known amount of an internal standard with a well-resolved signal (e.g., maleic acid) for quantitative analysis.

NMR Parameters:

  • Pulse Sequence: Standard ¹H NMR experiment

  • Number of Scans: 16 or higher for good signal-to-noise ratio

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation for accurate quantification.

Data Analysis: The structure of this compound is confirmed by analyzing the chemical shifts, coupling constants, and integration of the proton signals. For quantitative analysis, the purity is calculated by comparing the integral of a specific this compound proton signal to the integral of the known amount of the internal standard.

Visualizing the Purity Assessment Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow for assessing the purity of this compound.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_2 Data Analysis & Purity Determination Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC LCMS LC-MS Analysis Dissolution->LCMS NMR NMR Analysis Dissolution->NMR Purity_Calc Purity Calculation (Area %) HPLC->Purity_Calc Identity_Confirm Identity Confirmation (Accurate Mass) LCMS->Identity_Confirm Structure_Impurity_ID Structural Confirmation & Impurity Identification NMR->Structure_Impurity_ID Final_Purity Final Purity Assessment Purity_Calc->Final_Purity Identity_Confirm->Final_Purity Structure_Impurity_ID->Final_Purity

Caption: Experimental workflow for the comprehensive purity assessment of this compound.

By following these detailed protocols and utilizing a multi-technique approach, researchers can confidently assess the purity of this compound from any supplier, ensuring the reliability and accuracy of their scientific investigations and quality control processes.

References

Safety Operating Guide

Navigating the Disposal of Desosaminylazithromycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental protection is paramount when handling chemical waste. This document provides essential guidance on the proper disposal procedures for desosaminylazithromycin, a known metabolite and degradation product of the antibiotic azithromycin. Due to a lack of comprehensive hazard classification data, a precautionary approach is recommended, treating the compound as potentially hazardous pharmaceutical waste.

This compound should be disposed of following established protocols for chemical waste management, which prioritize safety and compliance with environmental regulations. The primary recommended method of disposal is incineration by a licensed waste disposal facility.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a fume hood to minimize inhalation exposure. In case of accidental contact, flush the affected area with copious amounts of water.

Step-by-Step Disposal Protocol

  • Segregation and Collection:

    • Do not mix this compound with other types of waste, particularly non-hazardous materials.

    • Collect all waste containing this compound, including pure substance, contaminated labware (e.g., vials, pipette tips), and solutions, in a dedicated, clearly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical and any solvents used.

  • Waste Labeling:

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other components mixed with it (e.g., solvents). Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the full details of the waste, including the Safety Data Sheet (SDS) if available.

  • Recommended Disposal Method:

    • The recommended method for the final disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This method is consistent with the general guidelines for the disposal of hazardous pharmaceutical waste.[2][3][4]

    • Alternatively, dissolving the material in a combustible solvent before incineration can also be an effective disposal method.[1]

Regulatory Framework

Quantitative Data Summary

PropertyValue
CAS Number117693-41-1
Molecular FormulaC₃₀H₅₈N₂O₉
Molecular Weight590.79 g/mol

Logical Workflow for Disposal Decision

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated, Labeled Container ppe->segregate store Store Securely in Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs transport Arrange for Professional Pickup and Transport contact_ehs->transport incinerate Recommended Disposal: Incineration at a Licensed Facility transport->incinerate end End: Disposal Complete incinerate->end

Caption: Disposal Workflow for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desosaminylazithromycin
Reactant of Route 2
Desosaminylazithromycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.